6-Methyl-1,2,3,4-tetrahydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDJLLPQYHHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168460 | |
| Record name | 6-Methyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-51-9 | |
| Record name | NSC 66994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYLTETRALIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
6-Methyl-1,2,3,4-tetrahydronaphthalene, commonly known as 6-methyltetralin, is a key structural motif found in various pharmacologically active molecules and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. The document details two main strategies: a multi-step approach involving Friedel-Crafts chemistry, commonly referred to as the Haworth synthesis, and a more direct catalytic hydrogenation of 2-methylnaphthalene. This guide offers detailed experimental protocols, comparative quantitative data, and workflow diagrams to assist researchers in the practical synthesis of this important compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two effective strategies. The choice of strategy often depends on the available starting materials, required scale, and tolerance of intermediates to specific reaction conditions.
-
Strategy 1: Multi-step Synthesis via Friedel-Crafts Chemistry (Haworth-type Synthesis) : This classical and highly versatile route builds the tetralin core in a stepwise manner. It begins with the Friedel-Crafts acylation of toluene with succinic anhydride, followed by a series of reduction and cyclization steps. This method allows for greater control and variation in synthesizing substituted tetralin derivatives.
-
Strategy 2: Catalytic Hydrogenation of 2-Methylnaphthalene : This approach is a more direct and atom-economical method, involving the selective reduction of one aromatic ring of 2-methylnaphthalene. It is particularly well-suited for larger-scale production where the starting naphthalene derivative is readily available.
Strategy 1: Multi-step Synthesis via Friedel-Crafts Chemistry
This pathway constructs the 6-methyltetralin skeleton from acyclic precursors through a sequence of four key transformations.
physical and chemical properties of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic characterization of 6-Methyl-1,2,3,4-tetrahydronaphthalene. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.
Core Physical and Chemical Properties
This compound, also known as 6-methyltetralin, is a substituted derivative of tetralin. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molar Mass | 146.229 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 0.9537 g/cm³ | [1] |
| Melting Point | -40 °C | [1] |
| Boiling Point | 225.87 °C (estimated) | [1] |
| Refractive Index | 1.5357 | [1] |
| CAS Number | 1680-51-9 | [2] |
Synthesis of this compound
A general method for the synthesis of this compound involves the catalytic hydrogenation of 2-methylnaphthalene. The following protocol is based on a general procedure for the hydrogenation of polycyclic aromatic hydrocarbons.[3]
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the catalytic hydrogenation of 2-methylnaphthalene.
Materials:
-
2-methylnaphthalene
-
n-hexadecane (solvent)
-
Molybdenum hexacarbonyl (catalyst precursor)
-
Aluminum oxide (support)
-
Elemental sulfur
-
Hydrogen gas (high pressure)
-
20 mL steel autoclave
-
Centrifuge
Procedure:
-
Prepare a 10% solution of 2-methylnaphthalene in n-hexadecane.
-
Accurately weigh the 2-methylnaphthalene solution, molybdenum hexacarbonyl, and aluminum oxide and add them to an insert tube. A typical molar ratio of substrate to molybdenum would be in the range of 18.4:1 to 36.8:1.[3]
-
For in-situ sulfidation of the catalyst, add elemental sulfur (dissolved in n-hexadecane) to the mixture in an amount equivalent to 2.5 wt% of the feedstock.[3]
-
Place the insert tube into a 20 mL steel autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2-5 MPa.[3]
-
Heat the autoclave to a temperature between 380°C and 400°C at a rate of 10°C/min, with strong stirring.[3]
-
Maintain the reaction conditions for a set period (e.g., 2 hours).[3]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Separate the catalyst from the product mixture by centrifugation.
-
The resulting liquid contains this compound, which can be further purified by distillation.
Synthesis Workflow
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically 6.8-7.2 ppm). The benzylic protons on the saturated ring will be deshielded and appear as multiplets around 2.7 ppm. The other aliphatic protons will be found further upfield as multiplets around 1.8 ppm. The methyl group protons will give a singlet at approximately 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Aromatic carbons are expected in the 125-138 ppm range. The aliphatic carbons of the saturated ring will appear in the upfield region, typically between 23-30 ppm. The methyl carbon will have a characteristic chemical shift around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
C-H stretching (aromatic): Just above 3000 cm⁻¹
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹
-
C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region
-
C-H bending (aliphatic): Around 1450 cm⁻¹
The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to show a prominent peak at m/z = 131, corresponding to the loss of a methyl group ([M-15]⁺), which is a stable benzylic carbocation. Other fragments would result from the cleavage of the saturated ring. A reference mass spectrum is available on the NIST WebBook.[4]
Experimental Protocols for Physical Property Determination
The following are general protocols for the determination of key physical properties of liquid organic compounds.
Boiling Point Determination (Micro Method)
Objective: To determine the boiling point of a liquid sample using a micro method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Stirring apparatus (if using an oil bath)
Procedure:
-
Add a small amount of the liquid sample (a few mL) to the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube or oil bath, ensuring the sample is below the level of the heating fluid.
-
Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube.
-
When a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Density Determination
Objective: To determine the density of a liquid sample.
Apparatus:
-
Pycnometer (specific gravity bottle) or digital density meter
-
Analytical balance
-
Constant temperature bath
Procedure (using a pycnometer):
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and weigh it accurately.
-
Repeat the procedure with a reference liquid of known density (e.g., deionized water).
-
Calculate the density of the sample using the masses and the known density of the reference liquid.
Biological Activity and Signaling Pathways
Currently, there is no significant scientific literature available to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Its primary application appears to be as a chemical intermediate in organic synthesis.
Logical Relationship Diagram for Compound Characterization
References
An In-depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene
This technical guide provides a comprehensive overview of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physical properties, and a key synthesis protocol.
Core Chemical Identifiers
This compound is a substituted derivative of tetralin. Accurate identification is crucial for experimental and developmental purposes. The following table summarizes its primary identifiers.
| Identifier | Value | Source |
| CAS Number | 1680-51-9 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-Methyltetralin, Naphthalene, 1,2,3,4-tetrahydro-6-methyl- | [3] |
| Molecular Formula | C₁₁H₁₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| InChI | InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | [3] |
| InChIKey | IVIDJLLPQYHHLM-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC2=C(CCCC2)C=C1 |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development. The table below presents the key physicochemical data for this compound.
| Property | Value | Source |
| Melting Point | -40 °C | [1] |
| Boiling Point | 225.87 °C (estimate) | [1] |
| Density | 0.9537 g/cm³ | [1] |
| Refractive Index | 1.5357 | [1] |
Experimental Protocols
Synthesis of this compound from 2-Methylnaphthalene
A general procedure for the synthesis of this compound involves the catalytic hydrogenation of 2-methylnaphthalene.[2]
Materials:
-
2-Methylnaphthalene
-
n-Hexadecane (solvent)
-
Molybdenum hexacarbonyl (catalyst precursor)
-
Aluminum oxide (support)
-
Elemental sulfur
-
Hydrogen gas
-
20 mL steel autoclave
Procedure:
-
A 10% solution of the feedstock, containing 2-methylnaphthalene, is prepared in n-hexadecane.
-
The substrate, catalyst precursor (molybdenum hexacarbonyl), and support (aluminum oxide) are accurately weighed and placed in an insert tube.
-
Elemental sulfur, dissolved in n-hexadecane, is added to the mixture for in-situ sulfidation of the catalyst. The amount of sulfur is 2.5 wt% of the feedstock.
-
The insert tube is placed inside a 20 mL steel autoclave.
-
The autoclave is sealed and purged with hydrogen.
-
The reaction is carried out at a temperature of 400 °C and a hydrogen pressure of 15001.5 Torr (approximately 2 MPa) for 2 hours with strong stirring.
-
After the reaction, the autoclave is cooled to room temperature.
-
The catalyst is separated from the product mixture by centrifugation.
Yield: The reported yield for this process is 64.8%.[2]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-methylnaphthalene.
Caption: Workflow for the synthesis of this compound.
References
discovery and history of 6-Methyl-1,2,3,4-tetrahydronaphthalene
<-3b_22>## 6-Methyl-1,2,3,4-tetrahydronaphthalene: A Technical Overview of its Synthesis and Properties
Introduction
This compound, also known as 6-methyltetralin, is an alkyl-substituted derivative of tetralin.[1][2] As a bicyclic hydrocarbon, it consists of a benzene ring fused to a cyclohexane ring. This compound and its isomers are significant in various industrial and research applications, primarily for their role as intermediates in chemical synthesis and as components in fuel research. This technical guide provides a comprehensive overview of the , focusing on its synthesis, physicochemical properties, and key applications.
Historical Context and Discovery
The "discovery" of this compound is not attributed to a single event but rather emerged from the broader history of research into the hydrogenation of naphthalene and its derivatives. Early investigations into the catalytic hydrogenation of coal and aromatic hydrocarbons in the early 20th century laid the groundwork for the synthesis and characterization of compounds like tetralin and its alkylated forms. The development of synthetic routes, such as the Friedel-Crafts reaction and catalytic hydrogenation, allowed for the specific preparation and subsequent study of various isomers of methyltetralin.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H14 | [3] |
| Molecular Weight | 146.23 g/mol | [3][4] |
| CAS Number | 1680-51-9 | [3] |
| Melting Point | -40 °C | |
| Boiling Point | 225.87 °C (estimated) | |
| Density | 0.9537 g/cm³ | |
| Appearance | Colorless to light yellow liquid | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, including infrared (IR) and mass spectrometry (MS) data, which are crucial for its identification and characterization in experimental settings.[1][5]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The two primary methods are the catalytic hydrogenation of methylnaphthalene and the Friedel-Crafts acylation of a suitable aromatic precursor followed by reduction.
Catalytic Hydrogenation of 2-Methylnaphthalene
This method involves the partial hydrogenation of 2-methylnaphthalene. The selectivity of the reaction to yield the desired tetralin derivative over the fully hydrogenated decalin derivative is dependent on the choice of catalyst and reaction conditions.
Experimental Protocol:
-
Reactants: 2-methylnaphthalene, high-purity hydrogen gas.
-
Catalyst: Supported nickel catalysts are a cost-effective option, though precious metal catalysts like palladium or platinum are also used industrially.[6]
-
Apparatus: A high-pressure autoclave or a trickle-bed reactor.[6]
-
Procedure:
-
The 2-methylnaphthalene and the catalyst are placed in the reactor.
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.
-
The mixture is heated to the desired temperature (e.g., 180-200°C) with continuous stirring.[7]
-
Hydrogen pressure is maintained throughout the reaction as it is consumed.[7]
-
The reaction progress is monitored by observing the rate of hydrogen uptake.
-
Upon completion, the reactor is cooled, and the catalyst is separated from the product mixture by filtration.
-
The crude product is then purified by vacuum distillation to isolate this compound.
-
References
- 1. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 2. This compound | 1680-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 001chemical.com [001chemical.com]
- 4. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 6. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a substituted derivative of tetralin. This document details its chemical structure, stereochemical properties, physical and chemical data, and a plausible synthetic route.
Chemical Structure and Identification
This compound, also known as 6-methyltetralin, is an aromatic hydrocarbon.[1][2][3] Its structure consists of a benzene ring fused to a cyclohexane ring, with a methyl group substituted at the 6th position of the tetrahydronaphthalene core.
The chemical formula for this compound is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol .[4][5] The structure is unambiguously defined by its IUPAC name: this compound.[5] It is registered under the CAS Number 1680-51-9.[1][4]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Common Name | 6-Methyltetralin[1] |
| CAS Number | 1680-51-9[1][4] |
| Molecular Formula | C₁₁H₁₄[4] |
| Molecular Weight | 146.23 g/mol [4][5] |
| InChI | InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3[1] |
| SMILES | CC1=CC2=C(CCCC2)C=C1[5] |
Stereochemistry
A critical aspect of any molecule intended for use in drug development is its stereochemistry. In the case of this compound, an analysis of its structure reveals the absence of any chiral centers. The carbon atoms in the saturated ring do not have four different substituents, and the molecule possesses a plane of symmetry. Therefore, This compound is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Melting Point | -40 °C | [7] |
| Boiling Point | 229 °C | [7] |
| Density | 0.950 g/mL | [7] |
| Refractive Index | 1.533 | [7] |
Experimental Protocols: Synthesis
A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from toluene and succinic anhydride. This process includes a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent intramolecular acylation and reduction.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This initial step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(4-methylbenzoyl)propanoic acid.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
5% Hydrochloric acid
-
Sodium carbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.
-
Toluene is then added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured onto crushed ice and acidified with 5% hydrochloric acid.
-
The product is extracted with a suitable organic solvent. The organic layer is washed with sodium carbonate solution to remove unreacted acid, followed by a water wash.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(4-methylbenzoyl)propanoic acid.
Step 2: Clemmensen Reduction of the Keto Acid
The keto acid is then reduced to 4-(4-methylphenyl)butanoic acid. The Clemmensen reduction is a suitable method for this transformation.
Materials:
-
3-(4-methylbenzoyl)propanoic acid
-
Zinc amalgam
-
Concentrated hydrochloric acid
-
Toluene
Procedure:
-
Zinc amalgam is prepared by adding zinc granules to a solution of mercuric chloride.
-
The amalgamated zinc, water, concentrated hydrochloric acid, and toluene are placed in a round-bottom flask fitted with a reflux condenser.
-
The 3-(4-methylbenzoyl)propanoic acid is added to the flask.
-
The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid are added at regular intervals during the reflux period.
-
After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.
-
The combined organic layers are washed with water, dried over a suitable drying agent, and the solvent is evaporated to give 4-(4-methylphenyl)butanoic acid.
Step 3: Intramolecular Acylation (Cyclization)
The resulting carboxylic acid is then cyclized to form 6-methyl-3,4-dihydronaphthalen-1(2H)-one using a strong acid catalyst.
Materials:
-
4-(4-methylphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
Procedure:
-
4-(4-methylphenyl)butanoic acid is mixed with polyphosphoric acid.
-
The mixture is heated with stirring for a short period until the cyclization is complete.
-
The reaction mixture is then cooled and poured onto ice.
-
The solid product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then with water again until neutral.
-
The crude product is dried and can be purified by crystallization or chromatography.
Step 4: Wolff-Kishner or Clemmensen Reduction of the Tetralone
The final step is the reduction of the ketone to the corresponding alkane, yielding this compound.
Materials:
-
6-methyl-3,4-dihydronaphthalen-1(2H)-one
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
Procedure (Wolff-Kishner):
-
The tetralone, hydrazine hydrate, and diethylene glycol are placed in a flask fitted with a reflux condenser.
-
The mixture is heated to reflux for a period.
-
Potassium hydroxide is then added, and the condenser is replaced with a distillation head.
-
The temperature is raised to distill off water and excess hydrazine.
-
The mixture is then refluxed for several more hours to complete the reduction.
-
After cooling, the product is extracted with a suitable solvent (e.g., ether), washed with water, dried, and purified by distillation.
Logical Relationships and Workflows
To visualize the synthetic pathway described above, a logical workflow diagram is provided.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. CID 123293426 | C22H28 | CID 123293426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-METHYLTETRALINE synthesis - chemicalbook [chemicalbook.com]
Solubility of 6-Methyl-1,2,3,4-tetrahydronaphthalene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar molecules, such as the parent compound 1,2,3,4-tetrahydronaphthalene (tetralin) and other alkylated tetralins, to infer its solubility profile. Additionally, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an alkylated derivative of tetralin. Its chemical structure, consisting of a partially hydrogenated naphthalene ring system with a methyl group, confers a predominantly non-polar and hydrophobic character. This structure is the primary determinant of its solubility behavior in various organic solvents. Understanding its solubility is crucial for a range of applications, including its use as a solvent, in chemical synthesis, and in the formulation of non-polar compounds.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be highly soluble in or miscible with a wide range of non-polar and weakly polar organic solvents. The parent compound, tetralin, is known to be miscible with many common organic solvents.[1] The addition of a methyl group is unlikely to significantly alter this behavior.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Miscible | Similar non-polar nature. |
| Polar Aprotic | Acetone, Chloroform, Diethyl Ether | Miscible | Capable of dissolving non-polar compounds.[1][2] |
| Polar Protic | Ethanol, Methanol | Soluble to Miscible | While polar, the alkyl chains can interact favorably with the non-polar solute.[3] |
Note: The solubilities are predicted based on the properties of structurally similar compounds. Experimental verification is recommended for specific applications.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials or test tubes with secure caps
-
Thermostatically controlled shaker or water bath
-
Spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC) for concentration analysis
-
Syringe filters (chemically compatible with the solvent)
Experimental Protocol: Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase ensures that the solution is saturated.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the excess solute from the saturated solution.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To prevent contamination from the undissolved phase, a syringe filter can be used. Accurately dilute the collected sample with the same solvent to a concentration that falls within the analytical range of the chosen analytical method.
-
Concentration Analysis: Analyze the diluted sample using a pre-calibrated analytical technique (e.g., UV-Vis spectrophotometry, GC, or HPLC) to determine the concentration of this compound in the saturated solution.
-
Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight/weight percentage.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for determining the solubility of a liquid in an organic solvent.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.[3] For endothermic dissolution processes, increasing the temperature will favor solubility.
-
Polarity of the Solvent: As a non-polar molecule, this compound will exhibit higher solubility in solvents with lower polarity.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
References
A Technical Guide to the Safe Handling of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-methyltetralin, is an alkylated aromatic hydrocarbon with the CAS number 1680-51-9.[1][2] Its molecular formula is C11H14 and it has a molecular weight of approximately 146.23 g/mol .[1][2] This compound serves as a valuable intermediate and building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Given its chemical properties and potential hazards, a thorough understanding of its safety and handling protocols is imperative for all personnel who may come into contact with it.
This guide provides comprehensive safety information, handling procedures, and emergency protocols specifically tailored for laboratory and research environments. The information herein is compiled from established safety data sheets and chemical databases to ensure the well-being of researchers and maintain a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[2][3] It is crucial to recognize and respond to these hazards appropriately.
Based on notifications to the European Chemicals Agency (ECHA), the substance is consistently classified as harmful if swallowed and as a skin and eye irritant.[2][3] While not universally listed for the 6-methyl derivative, the parent compound, tetralin, is also classified as a combustible liquid, may be fatal if swallowed and enters airways (aspiration hazard), is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[4][5] Prudent practice dictates handling this compound with the assumption that it may share these additional hazards.
Table 1: GHS Hazard Summary for this compound
| Category | Information | Reference(s) |
|---|---|---|
| GHS Pictogram | [3] | |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H227: Combustible liquid. | [2][3] |
| Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P317: If skin irritation occurs: Get medical help.P337+P317: If eye irritation persists: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |[2][3] |
Physical and Chemical Properties
Understanding the physicochemical properties of a substance is the first step in safe handling. This data is essential for designing experiments, establishing storage conditions, and planning emergency responses.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1680-51-9 | [1][2][6] |
| Molecular Formula | C11H14 | [1][2][6] |
| Molecular Weight | 146.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 225.9 to 229.6 °C at 760 mmHg | [1][6] |
| Melting Point | -40 °C | [6][7] |
| Flash Point | 92.3 ± 7.3 °C | [1] |
| Density | 0.95 to 1.0 g/cm³ | [1][6][7] |
| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C | [1] |
| Refractive Index | 1.5357 to 1.540 |[1][6] |
Handling and Storage Procedures
General Handling Precautions
Safe handling relies on a combination of engineering controls, administrative controls, and personal protective equipment.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools and equipment designed to prevent electrostatic charge buildup.[8][9] Emergency eyewash stations and safety showers must be readily accessible.
-
Work Practices: Avoid contact with skin and eyes.[8] Do not breathe vapors or mists.[10] Wash hands and any exposed skin thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]
-
Peroxide Formation: Like its parent compound tetralin, this substance may form explosive peroxides upon prolonged exposure to air and light.[11][12] It is recommended to test for the presence of peroxides before distillation or evaporation if the container has been open for an extended period (e.g., >1 year).
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][12][13]
-
Containers: Keep containers tightly closed and sealed in an upright position to prevent leakage.[4][6][11][13] Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as the material can be air and light sensitive.
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates, chromic anhydride), as vigorous or explosive reactions can occur.[10][12][14]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[15][16] Selections should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Reference(s) |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors causing serious eye irritation (H319).[4][8][12] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if damaged.[4][8]Clothing: A chemically resistant lab coat or coveralls. An apron may be required for splash risks.[4][15] | Prevents skin contact that can cause irritation (H315) and potential systemic effects.[8][12] |
| Respiratory Protection | Not typically required if work is conducted in a functional chemical fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][10] | Protects against inhalation of vapors, which can cause respiratory tract irritation and potential central nervous system effects.[12][14] |
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[16]
-
Inhalation: Move the victim to fresh air immediately.[8][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[8][13] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][11][13] Seek medical attention if irritation develops or persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[8][11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[8][13] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] Never give anything by mouth to an unconscious person.[8][13] Call a physician or poison control center immediately.[8] Aspiration of the material into the lungs can cause chemical pneumonitis, which can be fatal.[12][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[8][9][12] A water spray can be used to cool fire-exposed containers.[9][12]
-
Specific Hazards: The substance is a combustible liquid.[11] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Heating may cause containers to rupture violently.[12] Combustion produces toxic fumes, including carbon monoxide and carbon dioxide.[10][12]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[10][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[8] Remove all sources of ignition.[8][12] Ensure adequate ventilation. Wear appropriate PPE as described in Section 5.0. Avoid breathing vapors and contacting the liquid.[12]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8][9]
-
Containment and Cleaning: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[12][13] Place the absorbed material into a suitable, labeled container for disposal.[12] For large spills, contain the spill with a dike and collect the liquid for disposal.[10]
Experimental Protocol: General Procedure for Handling Liquid Reagents in a Research Laboratory
This protocol provides a standardized methodology for safely handling this compound and other hazardous liquid reagents.
-
Pre-Experiment Preparation 1.1. Risk Assessment: Conduct a formal risk assessment for the planned experiment, identifying all potential hazards associated with the reagents, equipment, and procedures. 1.2. SDS Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and all other chemicals to be used. 1.3. PPE Inspection: Assemble all required PPE (safety goggles, lab coat, appropriate gloves). Inspect each item for defects (e.g., cracks in goggles, holes in gloves) and replace as necessary. 1.4. Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Confirm that a spill kit and fire extinguisher are nearby and accessible.
-
Reagent Handling and Dispensing 2.1. Location: Perform all transfers and manipulations of the liquid inside the chemical fume hood. 2.2. Grounding: If transferring large quantities (>1L), ensure containers are electrically bonded and grounded to prevent static discharge.[9] 2.3. Dispensing: Use appropriate tools such as a glass pipette with a bulb or a syringe to transfer the required volume. Avoid pouring directly from large containers to small ones to minimize splashing. 2.4. Container Management: Open the reagent container only when ready to dispense and securely seal it immediately afterward. Never leave a container of a volatile or hazardous liquid open.
-
Post-Handling Procedures 3.1. Container Storage: Immediately return the sealed reagent container to its designated storage location as described in Section 4.2. 3.2. Waste Management: Dispose of any contaminated materials (e.g., pipette tips, wipes, gloves) into a designated, clearly labeled hazardous waste container. Do not mix incompatible waste streams. 3.3. Decontamination: Wipe down the work surface within the fume hood and any contaminated equipment with an appropriate solvent or cleaning agent.
-
Personal Decontamination 4.1. PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then goggles). 4.2. Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after removing gloves and before leaving the laboratory.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Procedure: Collect waste material in a suitable, sealed, and properly labeled container.[8][12]
-
Regulations: Dispose of the waste through a licensed and approved waste disposal contractor, in accordance with all applicable federal, state, and local environmental regulations.[11] Do not dispose of it into the sewer system or the general environment.[8][9]
Toxicological Information
-
Acute Effects: The primary acute health effects are harm if swallowed (oral toxicity), skin irritation, and serious eye irritation.[2][3] Inhalation of high concentrations of vapors may cause irritation to the respiratory tract and central nervous system effects such as dizziness, headache, and nausea.[12][14]
-
Aspiration Hazard: If the liquid is swallowed, aspiration into the lungs may occur, leading to chemical pneumonitis, which can be a serious medical emergency.[12][14][17]
-
Chronic Effects: Repeated or prolonged skin contact may lead to dermatitis.[14] The parent compound, tetralin, is suspected of causing cancer, and this substance should be handled with appropriate caution.[5]
References
- 1. 6-METHYLTETRALIN | CAS#:1680-51-9 | Chemsrc [chemsrc.com]
- 2. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 6-METHYLTETRALINE CAS#: 1680-51-9 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 16. trihydro.com [trihydro.com]
- 17. carlroth.com [carlroth.com]
An In-Depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene: Commercial Availability, Synthesis, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-methyltetralin, is a substituted derivative of tetralin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its commercial availability, detailed synthesis methodologies, and an exploration of its current and potential applications in drug development. While direct pharmacological data on this compound is limited, the broader class of tetralin derivatives has demonstrated a wide array of biological activities, suggesting potential avenues for future research. This document aims to be a foundational resource for professionals engaged in medicinal chemistry and drug discovery.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered at different purity levels, catering to the diverse needs of research and development laboratories. The compound's identity is confirmed by its CAS Number: 1680-51-9.[1][2][3][4][5][6]
For ease of comparison, the following table summarizes the availability of this compound from prominent suppliers. Please note that pricing and stock levels are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Number | Purity | Available Quantities |
| TCI Chemicals | M3863 | >95.0% (GC) | 250MG |
| 001CHEMICAL | NO10746 | NLT 98% | Bulk Quote Request |
| Chem-Impex | 26732 | --- | --- |
| ChemBK | --- | --- | Request for quotation |
| PubChem | CID 15514 | --- | Supplier lists available |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | [2][4][5] |
| Molecular Weight | 146.23 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 225.87 °C (estimate) | [4][6] |
| Melting Point | -40 °C | [4][6] |
| Density | 0.9537 g/cm³ | [4][6] |
| Refractive Index | 1.5357 | [4] |
| CAS Number | 1680-51-9 | [1][2][3][4][5][6] |
Table 2: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and industrially relevant method is the catalytic hydrogenation of 2-methylnaphthalene.[7] Alternative laboratory-scale syntheses may involve a Friedel-Crafts acylation followed by a Clemmensen reduction.
Catalytic Hydrogenation of 2-Methylnaphthalene
This method involves the reduction of the aromatic ring system of 2-methylnaphthalene in the presence of a catalyst and hydrogen gas.
Experimental Protocol:
Materials:
-
2-Methylnaphthalene
-
n-Hexadecane (solvent)
-
Molybdenum hexacarbonyl (catalyst precursor)
-
Aluminum oxide (support)
-
Elemental sulfur
-
Hydrogen gas
-
20 mL steel autoclave
Procedure: [7]
-
Prepare a 10% (w/w) solution of 2-methylnaphthalene in n-hexadecane.
-
Accurately weigh the 2-methylnaphthalene solution, molybdenum hexacarbonyl, and aluminum oxide and place them into an insert tube for the autoclave.
-
For in-situ sulfidation of the catalyst, add elemental sulfur (2.5 wt% of the feedstock) dissolved in n-hexadecane.
-
Place the insert tube into a 20 mL steel autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2-5 MPa.
-
Heat the autoclave to 380-400 °C with strong stirring, at a heating rate of 10 °C/min.
-
Maintain the reaction conditions for 2 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the hydrogen gas.
-
Separate the catalyst from the product mixture by centrifugation.
-
The resulting product mixture contains this compound and other isomers. Further purification by distillation or chromatography may be required to isolate the desired product.
Workflow Diagram:
References
- 1. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 001chemical.com [001chemical.com]
- 3. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 6. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
- 7. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic substitution reactions on 6-methyl-1,2,3,4-tetrahydronaphthalene. Due to the specificity of this substrate, publicly available quantitative data is limited. Therefore, this guide combines established principles of electrophilic aromatic substitution with detailed experimental protocols adapted from reactions on structurally similar molecules.
Introduction to Electrophilic Aromatic Substitution on this compound
This compound, also known as 6-methyltetralin, is an aromatic hydrocarbon with a benzene ring fused to a cyclohexane ring, and a methyl group attached to the aromatic portion. The saturated ring and the methyl group are both electron-donating groups, which activate the aromatic ring towards electrophilic attack.
The directing effects of these substituents are crucial in determining the regioselectivity of the reactions. The fused aliphatic ring can be considered an alkyl substituent, which, along with the methyl group, directs incoming electrophiles to the ortho and para positions. In the case of 6-methyltetralin, the key positions on the aromatic ring are C5, C7, and C8.
Based on the principles of electrophilic aromatic substitution, the directing effects can be summarized as follows:
-
The fused ring (an alkyl substituent): Directs ortho (C5 and C8) and para (C7).
-
The methyl group at C6: Directs ortho (C5 and C7) and para (no para position available).
Considering the combined directing effects, electrophilic substitution is expected to predominantly occur at positions C5 and C7 . Steric hindrance from the fused ring might influence the ratio of the C5 (ortho, ortho) to C7 (ortho, para) substituted products.
Key Electrophilic Substitution Reactions
This section details the primary electrophilic substitution reactions of this compound, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Expected Products and Regioselectivity:
The nitration of 6-methyltetralin is expected to yield a mixture of 5-nitro-6-methyl-1,2,3,4-tetrahydronaphthalene and 7-nitro-6-methyl-1,2,3,4-tetrahydronaphthalene.
| Product | Position of Substitution | Expected Regioselectivity |
| 5-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C5 | Major Isomer |
| 7-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C7 | Major Isomer |
| 8-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C8 | Minor Isomer |
Experimental Protocol (Adapted from the Nitration of Methyl Benzoate):
-
Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Preparation of the Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of 6-methyltetralin in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10°C throughout the addition.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes). Then, pour the mixture slowly onto crushed ice with stirring.
-
Work-up: The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃.
Expected Products and Regioselectivity:
The bromination of 6-methyltetralin is expected to yield primarily 5-bromo- and 7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalene.
| Product | Position of Substitution | Expected Regioselectivity |
| 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C5 | Major Isomer |
| 7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C7 | Major Isomer |
| 8-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C8 | Minor Isomer |
Experimental Protocol (Adapted from the Bromination of 1-Oxo-1,2,3,4-tetrahydronaphthalene derivatives): [1]
-
Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: After the addition is complete, stir the mixture for a period (e.g., 1-2 hours) until the evolution of hydrogen bromide gas ceases. Then, wash the reaction mixture with water, followed by a dilute solution of sodium thiosulfate to remove excess bromine, and finally with water again.
-
Work-up: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃.
Expected Products and Regioselectivity:
The acylation of 6-methyltetralin is expected to favor substitution at the less sterically hindered C7 position.
| Product | Position of Substitution | Expected Regioselectivity |
| 1-(7-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (7-acetyl) | C7 | Major Isomer |
| 1-(6-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-one (5-acetyl) | C5 | Minor Isomer |
Experimental Protocol (Adapted from General Friedel-Crafts Acylation Procedures): [2]
-
Complex Formation: In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension in an ice bath.
-
Acyl Halide Addition: Slowly add the acyl chloride (e.g., acetyl chloride) to the AlCl₃ suspension with stirring.
-
Substrate Addition: To this mixture, add a solution of this compound in the same solvent dropwise, maintaining a low temperature.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period (e.g., 1-3 hours).
-
Quenching: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and again with water. Dry the organic layer over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation, and purify the resulting ketone by vacuum distillation or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (oleum) or concentrated sulfuric acid.
Expected Products and Regioselectivity:
The sulfonation of 6-methyltetralin is expected to yield a mixture of sulfonic acids, with the distribution being temperature-dependent. At lower temperatures, the kinetically controlled product (C5-sulfonic acid) may be favored, while at higher temperatures, the thermodynamically more stable product (C7-sulfonic acid) is likely to predominate.
| Product | Position of Substitution | Expected Regioselectivity |
| This compound-5-sulfonic acid | C5 | Kinetically favored |
| This compound-7-sulfonic acid | C7 | Thermodynamically favored |
Experimental Protocol (Adapted from the Sulfonation of Naphthalene):
-
Reaction: Carefully add this compound to concentrated sulfuric acid or fuming sulfuric acid at a controlled temperature. For kinetic control, a lower temperature (e.g., 0-20°C) is used. For thermodynamic control, a higher temperature (e.g., 100-120°C) is employed.
-
Heating: Stir the mixture at the chosen temperature for several hours.
-
Quenching: Cool the reaction mixture and pour it into a large volume of cold water or onto ice.
-
Isolation: The sulfonic acid may precipitate upon cooling or can be isolated as its salt (e.g., sodium salt) by neutralizing the acidic solution with a base like sodium hydroxide or sodium chloride.
-
Purification: The product can be purified by recrystallization of the sulfonic acid or its salt.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the general mechanisms for the electrophilic aromatic substitution reactions discussed.
References
Methodological & Application
Application Notes and Protocols for 6-Methyl-1,2,3,4-tetrahydronaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Methyl-1,2,3,4-tetrahydronaphthalene in various organic synthesis applications. This versatile building block serves as a key intermediate in the construction of complex molecular architectures, finding utility in the synthesis of pharmaceutical agents and other functional organic molecules.
Synthesis of this compound
This compound can be efficiently synthesized via the selective catalytic hydrogenation of 2-methylnaphthalene. This transformation is crucial for accessing the tetralin core, which is a common motif in medicinal chemistry.
Experimental Protocol: Selective Hydrogenation of 2-Methylnaphthalene
This protocol describes the selective hydrogenation of one of the aromatic rings of 2-methylnaphthalene to yield this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Methylnaphthalene (2-MN)
-
NiO/Al2O3-370R catalyst (20 wt.% Ni)
-
High-pressure autoclave reactor
Procedure:
-
The NiO/Al2O3 catalyst is reduced at 370°C to generate the active NiO/Al2O3-370R catalyst.
-
In a high-pressure autoclave, charge the reactor with 2-methylnaphthalene and the NiO/Al2O3-370R catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor to 4 MPa with hydrogen.
-
Heat the reaction mixture to 340°C with stirring.
-
Maintain the reaction at this temperature and pressure for 8 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The crude product is collected and purified by distillation.
Quantitative Data:
| Reactant | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of 2-MN (%) | Yield of 6-MT (%) | Reference |
| 2-Methylnaphthalene | NiO/Al2O3-370R | 340 | 4 | 8 | 90.8 | 59.7 | [1] |
Functionalization of this compound
The aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions, providing access to a wide range of derivatives.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method to introduce an acyl group onto the aromatic ring, typically at the position para to the activating methyl group. This reaction provides a key intermediate, an aryl ketone, which can be further elaborated.
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of similar tetralin derivatives.
Reaction Scheme:
Caption: Friedel-Crafts Acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice-water bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the suspension over 10 minutes.
-
Following the addition of acetyl chloride, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Expected):
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | Acetyl chloride, Anhydrous AlCl3 | DCM | 0 to RT | 2-3 | 70-85 |
Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be reduced to an amine or used in other transformations.
This is a representative protocol based on standard nitration procedures for aromatic compounds.
Reaction Scheme:
Caption: Nitration of this compound.
Materials:
-
This compound
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10°C.
-
In a separate flask, dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and cool to 0°C.
-
Slowly add the nitrating mixture (HNO3/H2SO4) to the solution of the tetralin derivative with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Expected):
| Reactant | Reagents | Temperature (°C) | Time (min) | Expected Yield (%) |
| This compound | HNO3, H2SO4 | 0-10 | 30-60 | 60-80 |
Oxidation to a Tetralone
The benzylic position of the tetralin ring system can be oxidized to a ketone (a tetralone), which is a key intermediate in the synthesis of many biologically active molecules.
Experimental Protocol: Oxidation of this compound
This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a regioselective oxidation.
Reaction Scheme:
Caption: Oxidation of this compound to a tetralone.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Aqueous acetic acid
Procedure:
-
Dissolve this compound (1.0 equivalent) in aqueous acetic acid.
-
Add DDQ (2.2 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tetralone by column chromatography.
Quantitative Data:
| Reactant | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Tetrahydronaphthalenes (general) | DDQ | Aqueous acetic acid | Reflux | 2 | 90-98 |
Application in Pharmaceutical Synthesis
The derivatives of this compound are valuable intermediates in drug development. For instance, the tetralone core is a key structural feature in sertraline, an antidepressant. While sertraline itself has a different substitution pattern, a similar synthetic strategy can be envisioned for analogues starting from this compound.
Illustrative Synthetic Pathway to a Sertraline Analogue
The following workflow illustrates a potential synthetic route to an N-methyl-4-(7-methyl-3,4-dihydronaphthalen-1-yl)amine derivative, an analogue of sertraline.
Caption: Potential synthetic workflow to a sertraline analogue.
This pathway highlights the strategic importance of this compound as a starting material. The initial oxidation to the corresponding tetralone provides a key carbonyl group for the subsequent introduction of the amine functionality via reductive amination, a common strategy in the synthesis of many pharmaceutical agents. The development of selective and efficient methods for these transformations is a critical aspect of modern drug discovery and development.
References
Application Notes and Protocols: 6-Methyl-1,2,3,4-tetrahydronaphthalene Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 6-methyl-1,2,3,4-tetrahydronaphthalene is not a widely documented starting material for the synthesis of major commercial pharmaceuticals, its structural motif is a recurring feature in medicinal chemistry. The tetralin scaffold, a hybrid of aromatic and alicyclic rings, serves as a valuable pharmacophore. Derivatives of this compound, particularly those accessed through its acylated intermediate, 6-acetyltetralin, have demonstrated significant potential in preclinical studies, exhibiting a range of biological activities. This document provides an overview of the synthesis and biological evaluation of these derivatives, with a focus on their anticancer properties. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a summary of their biological activities and a visualization of a relevant signaling pathway.
I. Synthesis of Key Intermediate: 6-Acetyltetralin
The gateway to a diverse range of biologically active molecules based on the this compound scaffold is the formation of 6-acetyltetralin. This is typically achieved through a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation of this compound
Objective: To synthesize 6-acetyl-1,2,3,4-tetrahydronaphthalene.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Acylating Agent Addition: Slowly add acetic anhydride (or acetyl chloride) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 6-acetyl-1,2,3,4-tetrahydronaphthalene.[1]
Expected Outcome: A pale yellow oil or low-melting solid.
II. Synthesis of Biologically Active Derivatives from 6-Acetyltetralin
6-Acetyltetralin is a versatile intermediate for the synthesis of various heterocyclic derivatives with potential therapeutic applications.
A. Synthesis of Tetralin-6-yl-pyrazoline Derivatives
Pyrazoline-containing compounds are known to exhibit a wide range of biological activities. The synthesis of tetralin-6-yl-pyrazoline derivatives begins with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a suitable flask, dissolve 6-acetyltetralin and 2,6-difluorobenzaldehyde in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (10%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure chalcone.[2][3]
Step 2: Synthesis of the Pyrazoline
-
Reaction Setup: Dissolve the chalcone intermediate from Step 1 in glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate to the solution.
-
Reaction: Reflux the mixture for several hours.
-
Isolation: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazoline derivative.[2][4]
B. Synthesis of Thiazoline-Tetralin Derivatives
Thiazoline-containing scaffolds are also of significant interest in medicinal chemistry due to their diverse pharmacological properties.
This synthesis involves a multi-step process starting from 5,6,7,8-tetrahydronaphthalen-2-ol.
Step 1: Synthesis of Ethyl 2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetate
-
React 5,6,7,8-tetrahydronaphthalen-2-ol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.
-
Reflux the mixture for several hours, cool, and work up to isolate the ester.
Step 2: Synthesis of 2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide
-
Treat the ester from Step 1 with hydrazine hydrate in a solvent like ethanol.
-
Reflux the mixture, then cool to obtain the hydrazide.
Step 3: Synthesis of the Final Thiazoline-Tetralin Derivatives
-
React the hydrazide from Step 2 with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.
-
Cyclize the thiosemicarbazide with a substituted phenacyl bromide in the presence of a base to yield the final thiazoline-tetralin derivatives.[5][6]
III. Biological Activity and Quantitative Data
Derivatives of this compound have been primarily investigated for their anticancer activity. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Tetralin-6-yl-pyrazoline and Related Derivatives [7]
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µg/mL) |
| 3a | HeLa (Cervical) | 3.5 |
| MCF-7 (Breast) | 4.5 | |
| 3b | HeLa (Cervical) | 10.5 |
| 6a | HeLa (Cervical) | 7.1 |
| 6b | HeLa (Cervical) | 10.9 |
| 7a | HeLa (Cervical) | 8.1 |
| 7b | HeLa (Cervical) | 5.9 |
| 7c | HeLa (Cervical) | 6.5 |
Compound structures are as described in the source literature.[7]
Table 2: Anticancer Activity of Thiazoline-Tetralin Derivatives [5][6]
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) |
| 4e | MCF-7 (Breast) | - |
| 4f | A549 (Lung) | - |
| 4g | A549 (Lung) | - |
| 4h | A549 (Lung) | - |
Specific IC₅₀ values were not provided in a readily comparable format in the abstract, but the study highlighted these compounds for their significant antitumor efficiency and apoptosis-inducing capabilities.[5][6]
IV. Mechanism of Action and Signaling Pathways
The anticancer activity of these tetralin derivatives is often associated with the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactive in cancer.[8] Thiazole derivatives have been reported to exert their cytotoxic effects through the suppression of various kinases.[9]
Visualizing a Potential Mechanism of Action: Apoptosis Induction
The following diagram illustrates a simplified, generalized pathway of apoptosis that can be induced by cytotoxic compounds.
Caption: Generalized intrinsic apoptosis pathway induced by a cytotoxic agent.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and evaluation of the anticancer activity of this compound derivatives.
Caption: Workflow for synthesis and anticancer evaluation of tetralin derivatives.
V. Conclusion
The this compound scaffold, through its accessible derivative 6-acetyltetralin, provides a foundation for the development of novel heterocyclic compounds with promising anticancer activity. The synthetic protocols outlined herein offer a basis for the generation of libraries of these compounds for further structure-activity relationship studies. The quantitative biological data, while preliminary, highlights the potential of these derivatives as leads for the development of new therapeutic agents. Further research into their specific molecular targets and mechanisms of action will be crucial for their advancement in the drug discovery pipeline.
References
- 1. CAS 774-55-0: 6-Acetyltetralin | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Friedel-Crafts acylation of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of 6-methyl-1,2,3,4-tetrahydronaphthalene. This reaction is a fundamental electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring, a common step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The protocol outlines the materials, step-by-step procedure, reaction work-up, and purification of the primary product, 2-acetyl-6-methyl-1,2,3,4-tetrahydronaphthalene.
Introduction
The Friedel-Crafts acylation is a robust and widely utilized method for the C-C bond formation between an aromatic substrate and an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2] In the context of drug development and medicinal chemistry, the resulting aryl ketones are valuable intermediates for the synthesis of a wide range of biologically active compounds. This compound is a substituted tetralin derivative, and its acylation is of interest for the preparation of precursors to various target molecules. The methyl group on the aromatic ring is an activating group and directs the incoming electrophile primarily to the para position (position 2) due to steric hindrance at the ortho positions. This protocol details the acetylation of this compound using acetyl chloride and aluminum chloride.
Key Experimental Data
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.46 | g | (10.0 mmol) |
| Acetyl Chloride | 0.86 | mL | (12.0 mmol, 1.2 equiv) |
| Aluminum Chloride (anhydrous) | 1.60 | g | (12.0 mmol, 1.2 equiv) |
| Solvent | |||
| Dichloromethane (anhydrous) | 20 | mL | |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | Ice-water bath |
| Reaction Temperature | Room Temperature | °C | After addition of reactants |
| Reaction Time | 2 | hours | |
| Work-up | |||
| 5% HCl (aq) | 50 | mL | For quenching |
| Dichloromethane (for extraction) | 2 x 25 | mL | |
| Saturated NaHCO₃ (aq) | 25 | mL | For washing |
| Brine | 25 | mL | For washing |
| Purification | |||
| Method | Column Chromatography | Silica gel | |
| Eluent | Hexane:Ethyl Acetate (9:1) | ||
| Expected Product | |||
| 2-Acetyl-6-methyl-1,2,3,4-tetrahydronaphthalene | ~1.5 - 1.7 | g | (80-90% theoretical yield) |
Experimental Protocol
Materials and Reagents
-
This compound
-
Acetyl Chloride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
5% Hydrochloric Acid (aqueous solution)
-
Saturated Sodium Bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.60 g, 12.0 mmol).
-
Add 10 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice-water bath.
-
-
Addition of Reactants:
-
In a separate dry vial, prepare a solution of this compound (1.46 g, 10.0 mmol) and acetyl chloride (0.86 mL, 12.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Transfer this solution to the addition funnel.
-
Add the solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 mL of cold 5% aqueous hydrochloric acid. This will decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with two 25 mL portions of dichloromethane.[4]
-
Combine the organic layers and wash sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield the pure 2-acetyl-6-methyl-1,2,3,4-tetrahydronaphthalene.
-
Experimental Workflow
Caption: Workflow for the synthesis of 2-acetyl-6-methyl-1,2,3,4-tetrahydronaphthalene.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism showing the formation of the acylium ion and subsequent electrophilic attack.
Safety Precautions
-
Aluminum chloride is a corrosive and water-sensitive reagent. Handle it in a fume hood and avoid contact with skin and moisture.
-
Acetyl chloride is corrosive and lachrymatory. It should be handled with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment and work in a fume hood.
-
The quenching of the reaction is exothermic and releases HCl gas. Perform this step slowly in an ice bath and in a fume hood.
Conclusion
This protocol provides a reliable and detailed method for the Friedel-Crafts acylation of this compound. The procedure is straightforward and employs common laboratory reagents and techniques. The expected product, 2-acetyl-6-methyl-1,2,3,4-tetrahydronaphthalene, is obtained in good yield and can be used as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: 6-Methyl-1,2,3,4-tetrahydronaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct applications of 6-Methyl-1,2,3,4-tetrahydronaphthalene in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known properties of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and its derivatives. These notes provide a theoretical framework and experimental basis for exploring the potential of this compound in various material science domains. The experimental protocols are generalized and would require optimization for this specific compound.
Introduction
This compound is a derivative of tetralin, a bicyclic aromatic hydrocarbon. While the primary applications of tetralin and its derivatives have been as solvents and in the synthesis of biologically active molecules, the structural motif of a substituted tetrahydronaphthalene ring offers potential for the development of novel materials.[1][2] The presence of a methyl group on the aromatic ring can influence the electronic properties, solubility, and packing behavior of molecules, making this compound an interesting candidate for applications in liquid crystals, organic electronics, and as a monomer for specialty polymers.
Potential Application: Precursor for Liquid Crystal Synthesis
The rigid, disc-like core of the tetrahydronaphthalene moiety suggests its potential use as a building block for discotic liquid crystals. By functionalizing the this compound core with flexible side chains, it is theoretically possible to induce liquid crystalline phases.
Table 1: Hypothetical Properties of a this compound-based Discotic Liquid Crystal
| Property | Hypothetical Value |
| Molecular Formula | C₅₉H₉₄O₈ |
| Molecular Weight | 947.38 g/mol |
| Phase Transition Temperatures | Crystal to Hexagonal Columnar (Colh): 85 °CHexagonal Columnar (Colh) to Isotropic: 150 °C |
| Mesophase Range | 65 °C |
Experimental Protocol: Synthesis of a Hexa-substituted this compound Discotic Liquid Crystal (Hypothetical)
This protocol outlines a plausible multi-step synthesis to append six alkoxy side chains to a central triphenylene core, which could be derived from this compound.
Step 1: Functionalization of this compound
-
Objective: Introduce reactive sites for further elaboration.
-
Procedure:
-
Perform a Friedel-Crafts acylation on this compound to introduce acetyl groups.
-
Oxidize the acetyl groups to carboxylic acid groups.
-
Convert the carboxylic acid groups to more reactive acyl chlorides.
-
Step 2: Core Formation
-
Objective: Synthesize a triphenylene core.
-
Procedure:
-
Trimerize the functionalized this compound derivative under acidic conditions to form a hexasubstituted triphenylene core.
-
Step 3: Side Chain Attachment
-
Objective: Attach flexible alkoxy side chains to the triphenylene core.
-
Procedure:
-
React the hexasubstituted triphenylene core with a long-chain alkyl alcohol (e.g., 1-decanol) via an esterification reaction to form the final discotic liquid crystal.
-
Step 4: Purification and Characterization
-
Objective: Purify the final product and confirm its liquid crystalline properties.
-
Procedure:
-
Purify the crude product by column chromatography followed by recrystallization.
-
Characterize the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Investigate the liquid crystalline phases and transition temperatures using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
-
Potential Application: Emitter Host in Organic Light-Emitting Diodes (OLEDs)
The tetrahydronaphthalene core can be a component of host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters in OLEDs. The wide bandgap and suitable HOMO/LUMO levels of such molecules are critical for efficient energy transfer to the guest emitter. The methyl group in this compound could be used to tune the electronic properties and morphology of the host material.
Table 2: Projected Performance of a Hypothetical OLED Device Using a this compound-based Host
| Parameter | Projected Value |
| Host Material | 2,7-bis(carbazol-9-yl)-6-methyl-1,2,3,4-tetrahydronaphthalene |
| Guest Emitter | Ir(ppy)₃ |
| Maximum External Quantum Efficiency (EQE) | ~20% |
| Turn-on Voltage | < 3.0 V |
| Emission Color | Green |
| CIE Coordinates (x, y) | (0.30, 0.61) |
Experimental Protocol: Fabrication and Characterization of a Hypothetical OLED Device
This protocol describes the fabrication of a multilayer OLED device using a hypothetical host material derived from this compound.
Step 1: Substrate Preparation
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
Step 2: Organic Layer Deposition
-
Deposit the following organic layers onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr):
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Emissive Layer (EML): 20 nm of the hypothetical this compound-based host co-deposited with 6 wt% of a green phosphorescent emitter (e.g., Ir(ppy)₃).
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Step 3: Cathode Deposition
-
Deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of aluminum (Al) as the cathode.
Step 4: Encapsulation and Characterization
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
Potential Application: Monomer for High-Performance Polymers
The aromatic ring of this compound can potentially undergo electrophilic substitution reactions, allowing for its incorporation into polymer backbones. Polymers containing this bulky, partially aliphatic structure may exhibit enhanced thermal stability, solubility in organic solvents, and specific optoelectronic properties.
Table 3: Predicted Properties of a Hypothetical Poly(arylene ether) Derived from this compound
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | > 200 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C |
| Solubility | Soluble in common organic solvents like THF, chloroform, and NMP |
| Refractive Index | ~1.6 |
Experimental Protocol: Hypothetical Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a high-performance polymer using a dihydroxy-functionalized derivative of this compound.
Step 1: Monomer Synthesis
-
Objective: Synthesize a dihydroxy monomer from this compound.
-
Procedure:
-
Perform a double Friedel-Crafts acylation on this compound.
-
Carry out a Baeyer-Villiger oxidation to convert the acetyl groups to acetate esters.
-
Hydrolyze the esters to yield the dihydroxy monomer.
-
Step 2: Polymerization
-
Objective: Synthesize the poly(arylene ether).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the dihydroxy monomer and an activated dihalo-comonomer (e.g., 4,4'-difluorobenzophenone) in a mixture of N-methyl-2-pyrrolidone (NMP) and toluene.
-
Add an excess of potassium carbonate as a base.
-
Heat the reaction mixture to reflux to azeotropically remove water.
-
After the removal of toluene, continue the reaction at a higher temperature (e.g., 180-200 °C) for several hours until a viscous solution is formed.
-
Step 3: Polymer Isolation and Characterization
-
Objective: Isolate and characterize the resulting polymer.
-
Procedure:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash, and dry the polymer.
-
Determine the molecular weight and polydispersity by gel permeation chromatography (GPC).
-
Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
References
Application Notes and Protocols: Laboratory-Scale Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene and its derivatives. The methodologies presented are based on established chemical transformations, offering robust routes to this important structural motif found in various biologically active molecules.
Introduction
The this compound scaffold is a key structural component in a variety of compounds with significant biological activities. Its synthesis is of great interest to medicinal chemists and researchers in drug discovery. The following protocols detail two primary synthetic strategies: the construction of a tetralone intermediate followed by functional group manipulation, and the direct hydrogenation of a naphthalene precursor.
Synthetic Strategies Overview
Two principal routes for the synthesis of this compound derivatives are outlined below. Route A involves the synthesis of 6-methyl-1-tetralone as a key intermediate, which can then be further modified. Route B provides a more direct approach to the parent this compound via catalytic hydrogenation.
Caption: Overview of synthetic routes to this compound derivatives.
Route A: Synthesis via 6-Methyl-1-tetralone Intermediate
This versatile route allows for the introduction of various functional groups at the C1 position of the tetrahydronaphthalene ring system.
Protocol A1: Synthesis of 6-Methyl-1-tetralone
This protocol involves a three-step synthesis starting from toluene and succinic anhydride.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This reaction forms 4-(p-tolyl)-4-oxobutanoic acid.
-
Reagents and Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate solution (10%)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in nitrobenzene.
-
Cool the mixture in an ice bath and add a solution of succinic anhydride in nitrobenzene dropwise with stirring.
-
Slowly add toluene to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.
-
Separate the nitrobenzene layer and extract the aqueous layer with additional nitrobenzene.
-
Extract the combined organic layers with a 10% sodium carbonate solution.
-
Acidify the sodium carbonate extract with dilute HCl to precipitate the product, 4-(p-tolyl)-4-oxobutanoic acid.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Reduction of 4-(p-tolyl)-4-oxobutanoic acid
The keto group is reduced to a methylene group using a Clemmensen or Wolff-Kishner reduction to yield 4-(p-tolyl)butanoic acid. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]
-
Clemmensen Reduction Protocol: [1][3][4]
-
Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.
-
To a round-bottom flask containing the amalgamated zinc, add water, concentrated HCl, and 4-(p-tolyl)-4-oxobutanoic acid.
-
Heat the mixture under reflux for 8-10 hours. Add more concentrated HCl portion-wise during the reflux period.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
4-(p-tolyl)butanoic acid is cyclized to form 6-methyl-1-tetralone.
-
Procedure:
-
Add 4-(p-tolyl)butanoic acid to an excess of polyphosphoric acid (PPA) or treat with a dehydrating agent like concentrated sulfuric acid or liquid hydrogen fluoride.
-
Heat the mixture with stirring (typically 80-100 °C for PPA) for 1-2 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 6-methyl-1-tetralone can be purified by vacuum distillation or column chromatography.
-
| Step | Reactants | Product | Typical Yield |
| 1. Friedel-Crafts Acylation | Toluene, Succinic Anhydride, AlCl₃ | 4-(p-tolyl)-4-oxobutanoic acid | 70-80% |
| 2. Clemmensen Reduction | 4-(p-tolyl)-4-oxobutanoic acid, Zn(Hg), HCl | 4-(p-tolyl)butanoic acid | 75-85% |
| 3. Intramolecular Friedel-Crafts Acylation | 4-(p-tolyl)butanoic acid, PPA | 6-Methyl-1-tetralone | 80-90% |
Protocol A2: Derivatization of 6-Methyl-1-tetralone
The synthesized 6-methyl-1-tetralone can be converted into a variety of derivatives.
Workflow for Derivatization of 6-Methyl-1-tetralone
Caption: Key derivatization reactions of 6-methyl-1-tetralone.
1. Reduction to 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
The carbonyl group can be selectively reduced to a hydroxyl group using sodium borohydride.[5][6]
-
Procedure:
-
Dissolve 6-methyl-1-tetralone in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
2. Reduction to this compound
The carbonyl group can be completely removed using the Wolff-Kishner reduction.[1][7][8]
-
Procedure (Huang-Minlon Modification): [7][8]
-
To a flask equipped with a reflux condenser, add 6-methyl-1-tetralone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Remove the condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to around 190-200 °C.
-
Reattach the condenser and reflux at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture, add water, and extract the product with diethyl ether or hexane.
-
Wash the organic extract with dilute HCl and water, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the product by distillation or chromatography.
-
3. Alkylation to 1-Alkyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
A Grignard reaction can be used to add an alkyl or aryl group to the carbonyl carbon.[9][10]
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the desired alkyl or aryl halide (R-X) in anhydrous ether/THF to the magnesium suspension to form the Grignard reagent (R-MgX).
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Slowly add a solution of 6-methyl-1-tetralone in anhydrous ether/THF to the Grignard reagent with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the tertiary alcohol.
-
| Derivative | Precursor | Key Reagents | Typical Yield |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 6-Methyl-1-tetralone | NaBH₄, Methanol | >90% |
| This compound | 6-Methyl-1-tetralone | Hydrazine hydrate, KOH, Diethylene glycol | 80-90% |
| 1-Alkyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 6-Methyl-1-tetralone | R-MgX (Grignard reagent) | 70-85% |
Route B: Direct Hydrogenation of 2-Methylnaphthalene
This method provides a direct route to this compound without the need for a tetralone intermediate.
Protocol B1: Catalytic Hydrogenation of 2-Methylnaphthalene
The selective hydrogenation of one of the aromatic rings of 2-methylnaphthalene yields this compound.
-
Reagents and Materials:
-
2-Methylnaphthalene
-
Catalyst (e.g., NiO/Al₂O₃)[11]
-
High-pressure autoclave (Parr reactor)
-
Hydrogen gas
-
Solvent (e.g., decalin or an inert hydrocarbon)
-
-
Procedure: [11]
-
Charge the high-pressure autoclave with 2-methylnaphthalene, the solvent, and the catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).[11]
-
Heat the reactor to the target temperature (e.g., 340 °C) with stirring.[11]
-
Maintain the reaction conditions for the specified time (e.g., 8 hours).[11]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The product can be purified by fractional distillation under vacuum.
-
| Reaction | Substrate | Catalyst | Conditions | Product | Yield |
| Catalytic Hydrogenation[11] | 2-Methylnaphthalene | NiO/Al₂O₃-370R | 4 MPa H₂, 340 °C, 8 h | This compound | 59.7% |
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table of Physical and Spectral Data
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| This compound | C₁₁H₁₄ | 146.23 | 223-225 | ~7.0 (m, 3H, Ar-H), 2.7 (t, 4H, Ar-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.8 (m, 4H, -CH₂CH₂-) |
| 6-Methyl-1-tetralone | C₁₁H₁₂O | 160.21 | 127-131 (12 mmHg) | ~7.9 (d, 1H, Ar-H), 7.2 (m, 2H, Ar-H), 2.9 (t, 2H, COCH₂), 2.6 (t, 2H, Ar-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (m, 2H, -CH₂CH₂CO-) |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C₁₁H₁₄O | 162.23 | - | ~7.1 (m, 3H, Ar-H), 4.7 (t, 1H, CH-OH), 2.7 (m, 2H, Ar-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.7-2.0 (m, 5H, aliphatic-H and OH) |
Note: Spectral data are approximate and may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Friedel-Crafts Reactions: Aluminum chloride is corrosive and reacts violently with water. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Reductions: Clemmensen reduction involves concentrated HCl and toxic mercury salts. Wolff-Kishner reduction uses corrosive KOH and toxic, flammable hydrazine at high temperatures. These procedures must be performed with extreme caution in a fume hood.
-
Grignard Reactions: Grignard reagents are highly reactive and pyrophoric. Reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Catalytic Hydrogenation: This procedure involves high pressures of flammable hydrogen gas and should only be performed in a properly rated high-pressure reactor by trained personnel.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment for each experimental procedure.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Clemmensen reduction [unacademy.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Dehydrogenation of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of 6-Methyl-1,2,3,4-tetrahydronaphthalene to produce 6-methylnaphthalene. This transformation is a critical step in the synthesis of various functionalized naphthalene derivatives that serve as key intermediates in medicinal chemistry and drug development. The naphthalene scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] These protocols offer methodologies for both liquid-phase and vapor-phase dehydrogenation, primarily focusing on the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Nickel-Molybdenum supported on Alumina (NiMo/Al₂O₃).
Introduction
This compound, a substituted tetralin derivative, serves as a valuable precursor for the synthesis of 6-methylnaphthalene. The dehydrogenation, or aromatization, of the tetralin ring system is a fundamental transformation in organic synthesis. The resulting product, 6-methylnaphthalene, is a key building block for more complex molecules with potential therapeutic applications. Naphthalene derivatives are integral to the development of pharmaceuticals, acting as scaffolds for drugs targeting a variety of diseases.[3][4][5][6] For instance, certain naphthalene-based compounds have been shown to modulate signaling pathways implicated in cancer, such as the Nur77-mediated apoptotic pathway. This document outlines detailed procedures for performing the catalytic dehydrogenation of this compound, providing researchers with the necessary information to efficiently synthesize 6-methylnaphthalene for further investigation and use in drug discovery pipelines.
Data Presentation
The following tables summarize quantitative data for the catalytic dehydrogenation of tetralin, a closely related and extensively studied analog of this compound. These data provide a strong basis for estimating the expected performance of similar catalytic systems for the dehydrogenation of the methylated derivative.
Table 1: Liquid-Phase Dehydrogenation of Tetralin Derivatives
| Starting Material | Catalyst | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) (to Naphthalene derivative) | Yield (%) |
| Tetralin | 5% Pd/C | Liquid-Phase | Toluene | 110 | 8.5 | 32.5 | 73.3 | ~23.8 |
| Tetralin | Te-Pd/C | Liquid-Film | - | 220 | - | High | High | - |
Table 2: Vapor-Phase Dehydrogenation of Tetralin
| Catalyst | Temperature (°C) | Pressure (bar) | Liquid Hourly Space Velocity (LHSV) (h⁻¹) | Conversion (%) |
| NiMo/Al₂O₃ | 300 | 18 | 0.75 | ~40 |
| CoMo/Al₂O₃ | 300 | 18 | 0.75 | <40 |
Experimental Protocols
The following protocols are adapted from established procedures for the dehydrogenation of tetralin and related derivatives. Researchers should optimize these conditions for their specific experimental setup and analytical capabilities.
Protocol 1: Liquid-Phase Catalytic Dehydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a common laboratory-scale procedure for the liquid-phase dehydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
High-boiling point solvent (e.g., toluene, xylene, or mesitylene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating and stirring apparatus
-
Filtration setup (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Dissolve the substrate in a suitable high-boiling point solvent (e.g., toluene, approximately 10-20 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Flush the reaction system with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to ensure an oxygen-free atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The reflux temperature will depend on the chosen solvent (e.g., Toluene: ~111°C).
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 6-methylnaphthalene can be further purified by column chromatography on silica gel or by recrystallization to yield the pure product.
-
Protocol 2: Vapor-Phase Catalytic Dehydrogenation using a Fixed-Bed Reactor
This protocol is suitable for larger-scale synthesis and continuous-flow processes, adapted from studies on tetralin dehydrogenation over metal-sulfide catalysts.[7]
Materials:
-
This compound
-
NiMo/Al₂O₃ or Pt/C catalyst
-
Fixed-bed reactor system
-
High-temperature furnace
-
Liquid feed pump
-
Gas flow controllers (for inert gas)
-
Condenser and collection vessel
Procedure:
-
Catalyst Bed Preparation:
-
Pack a fixed-bed reactor with the chosen catalyst (e.g., NiMo/Al₂O₃).
-
Activate the catalyst according to the manufacturer's recommendations. This typically involves heating under a flow of hydrogen or an inert gas at a specific temperature for several hours.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 250-400°C).
-
Introduce a continuous flow of this compound into the reactor using a liquid feed pump at a defined liquid hourly space velocity (LHSV). An inert carrier gas may be used if necessary.
-
The dehydrogenation reaction occurs as the vaporized substrate passes over the heated catalyst bed.
-
-
Product Collection and Purification:
-
The product stream exiting the reactor is passed through a condenser to liquefy the 6-methylnaphthalene and any unreacted starting material.
-
The collected liquid can be purified by fractional distillation under reduced pressure to separate the 6-methylnaphthalene from other components.
-
Visualizations
Caption: Experimental workflow for the liquid-phase dehydrogenation of this compound.
Caption: Logical relationship of 6-methylnaphthalene as a precursor in the synthesis of a drug candidate that modulates the Nur77 signaling pathway.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
Application Notes and Protocols: 6-Methyl-1,2,3,4-tetrahydronaphthalene as a High-Density Fuel Component
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a promising high-density fuel component. This document details its physicochemical properties, synthesis protocols, and methods for evaluating its performance as a fuel. The information is intended to guide researchers in the exploration of this and similar molecules for advanced fuel applications.
Physicochemical and Fuel Properties
This compound, also known as 6-methyltetralin, is a bicyclic hydrocarbon with a combination of a saturated and an aromatic ring. Its chemical structure and higher density compared to conventional jet fuels make it an attractive candidate for applications where high volumetric energy density is crucial. A summary of its key properties is presented in Table 1.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₁H₁₄ | - | [1] |
| Molar Mass | 146.23 | g/mol | [1] |
| Density | 0.950 - 0.9537 | g/cm³ | [1][2] |
| Boiling Point | 225.87 (estimate) | °C | [1] |
| Melting Point | -40 | °C | [2] |
| Enthalpy of Vaporization | 53.7 | kJ/mol | [1] |
| Calculated Gravimetric Heat of Combustion (LHV) | ~42.5 | MJ/kg | [3] |
| Calculated Volumetric Heat of Combustion (LHV) | ~40.4 | MJ/L | [3] |
| Estimated Cetane Number | < 10 | - | [4] |
Note: The heat of combustion for this compound is estimated based on the experimental value for its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), which has a reported liquid enthalpy of combustion of approximately -5581.9 kJ/mol.[3] The cetane number is estimated to be low, similar to tetralin, which has a reported derived cetane number of 8.9.[4]
Synthesis of this compound
A common and adaptable method for the synthesis of this compound is through the Friedel-Crafts acylation of toluene, followed by a Clemmensen reduction and intramolecular cyclization.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Polyphosphoric acid (PPA)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve toluene (1.2 eq) and succinic anhydride (1.0 eq) in anhydrous DCM.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-(4-methylbenzoyl)propanoic acid.
-
-
Clemmensen Reduction:
-
To a flask containing the crude 3-(4-methylbenzoyl)propanoic acid, add amalgamated zinc and concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent to yield 4-(4-methylphenyl)butanoic acid.
-
-
Intramolecular Cyclization:
-
Add the 4-(4-methylphenyl)butanoic acid to polyphosphoric acid.
-
Heat the mixture at 80-100 °C for 1-2 hours with stirring.
-
Pour the hot mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous MgSO₄ and concentrate to give 6-methyl-3,4-dihydronaphthalen-1(2H)-one.
-
-
Hydrogenation:
-
Dissolve the 6-methyl-3,4-dihydronaphthalen-1(2H)-one in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
Filter the catalyst through a pad of celite and wash with ethanol.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Experimental Protocols for Fuel Property Evaluation
Workflow for Fuel Property Testing
Caption: Experimental workflow for fuel property evaluation.
Protocol for Density Measurement (Adapted from ASTM D4052)
Apparatus:
-
Digital density meter
Procedure:
-
Calibrate the digital density meter with dry air and deionized water according to the manufacturer's instructions.
-
Equilibrate the sample to the measurement temperature (e.g., 15 °C).
-
Inject the sample into the density meter's measuring cell, ensuring no air bubbles are present.
-
Allow the reading to stabilize and record the density value.
-
Perform at least three independent measurements and report the average.
Protocol for Heat of Combustion Measurement (Bomb Calorimetry)
Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Crucible
-
Fuse wire
Procedure:
-
Calibration:
-
Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.
-
Assemble the bomb, pressurize with oxygen to approximately 30 atm, and place it in the calorimeter bucket containing a known mass of water.
-
Ignite the sample and record the temperature rise.
-
Calculate the heat capacity of the calorimeter.
-
-
Sample Measurement:
-
Accurately weigh approximately 0.8-1.0 g of this compound into the crucible.
-
Follow the same procedure as for the calibration with benzoic acid.
-
Calculate the gross heat of combustion from the temperature rise and the calorimeter's heat capacity.
-
The net (lower) heat of combustion can be calculated by accounting for the heat of vaporization of the water formed during combustion.
-
Protocol for Derived Cetane Number (DCN) Measurement (Adapted from ASTM D6890)
Apparatus:
-
Ignition Quality Tester (IQT)
Procedure:
-
Calibrate the IQT using certified reference fuels with known cetane numbers.
-
Introduce the this compound sample into the IQT.
-
The instrument will automatically inject the fuel into a heated, pressurized combustion chamber and measure the ignition delay period.
-
The DCN is calculated by the instrument's software based on the measured ignition delay and the calibration data.
-
Perform multiple measurements to ensure repeatability.
Concluding Remarks
This compound exhibits a high density, making it a person of interest for applications requiring high volumetric energy density. Its synthesis can be achieved through established organic chemistry methodologies. However, its predicted low cetane number suggests that it may be more suitable as a blending component in diesel or jet fuels rather than a standalone fuel, particularly for compression-ignition engines. Further research is warranted to fully characterize its combustion performance, both as a neat compound and in blends with conventional and alternative fuels. The protocols outlined in this document provide a framework for the synthesis and comprehensive evaluation of this and other novel high-density fuel candidates.
References
Application Notes and Protocols: Oxidation of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-methyltetralin, is a substituted tetralin derivative. Its oxidation, particularly at the benzylic position, is a significant transformation in organic synthesis, yielding valuable intermediates. The primary product of this oxidation is 6-methyl-α-tetralone, a key building block in the synthesis of various pharmaceutical compounds, including steroids and other complex molecular architectures. This document provides detailed application notes and experimental protocols for the oxidation of this compound using various oxidizing agents.
Reaction Overview
The benzylic C-H bonds in this compound are susceptible to oxidation due to the stability of the resulting benzylic radical intermediate, which is resonance-stabilized by the adjacent aromatic ring. This inherent reactivity allows for selective oxidation at the C1 position to form 6-methyl-α-tetralone. Several oxidizing agents can effect this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Key Oxidizing Agents and Their Applications
A variety of oxidizing agents have been employed for the conversion of this compound to 6-methyl-α-tetralone. The choice of reagent is often dictated by the desired scale of the reaction, tolerance of other functional groups, and environmental considerations. Common methods include the use of chromium-based reagents, potassium permanganate, and catalytic aerobic oxidation.
Chromium (VI) Reagents
Chromium trioxide (CrO₃) in acetic acid or in the presence of a catalyst is a classic and effective reagent for the benzylic oxidation of tetralin derivatives. While providing good yields, the toxicity of chromium (VI) compounds necessitates careful handling and disposal.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and inexpensive oxidizing agent that can oxidize alkylarenes to carboxylic acids under harsh conditions. However, under controlled conditions, it can be used for the selective oxidation to the corresponding ketone.
Catalytic Aerobic Oxidation
More recently, environmentally benign methods employing molecular oxygen or air as the terminal oxidant in the presence of a metal catalyst have been developed. These methods are often preferred for industrial applications due to their cost-effectiveness and reduced waste generation. Catalysts based on cobalt, manganese, and copper have shown high efficacy.[1]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a high-potential quinone that is effective for the regioselective oxidation of tetralins to α-tetralones under relatively mild conditions. It is a valuable reagent for laboratory-scale synthesis where high selectivity is required.
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes the quantitative data for the oxidation of this compound to 6-methyl-α-tetralone using different oxidizing agents.
| Oxidizing Agent/System | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield of 6-methyl-α-tetralone (%) | Reference |
| CrO₃ | Acetic Acid | 70-80 | 2 | ~8.4% (for 5-nitrotetralin) | |
| Air | CrO₃-N,N-dialkylamide complex | 90 | Not Specified | Up to 96.1% selectivity (for tetralin) | |
| DDQ | Aqueous Acetic Acid | Reflux | 2 | 90-98% (for functionalized tetralins) | |
| O₂ | Co/Mn/Br catalyst | 125 | 6 | ~74% (for 1-methylnaphthalene to naphthoic acid) | |
| O₂ | Cobalt(II) phthalocyanine | 100 | Not Specified | Good yields (for various benzylic methylenes) | [1] |
Note: Some data are for structurally similar compounds and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Oxidation using Chromium Trioxide (CrO₃)
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of chromium trioxide (2 equivalents) in a small amount of water to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 70-80 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Quench the excess chromium trioxide by the slow addition of 10% sodium bisulfite solution until the orange-brown color disappears, and a green solution is obtained.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methyl-α-tetralone.
Protocol 2: Catalytic Aerobic Oxidation with a Co/Mn/Br Catalyst
Materials:
-
This compound
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O)
-
Acetic acid
-
Oxygen gas
Procedure:
-
Charge a high-pressure reactor with this compound (1 equivalent), cobalt(II) acetate tetrahydrate (catalytic amount), manganese(II) bromide tetrahydrate (catalytic amount), and acetic acid.
-
Seal the reactor and purge with oxygen gas.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 4 bar).
-
Heat the reaction mixture to 125 °C with vigorous stirring for 6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization to obtain 6-methyl-α-tetralone.
Visualizations
Reaction Pathway: Benzylic Oxidation of this compound
References
Application Notes and Protocols for the Nitration of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 6-methyl-1,2,3,4-tetrahydronaphthalene is a key chemical transformation for the synthesis of various intermediates in drug discovery and materials science. The introduction of a nitro group onto the aromatic ring of the 6-methyltetralin scaffold opens up a plethora of synthetic possibilities, allowing for further functionalization to create a diverse range of novel molecules. The regioselectivity of this electrophilic aromatic substitution is of paramount importance, as the position of the nitro group dictates the properties and subsequent reactivity of the resulting nitro-6-methyl-1,2,3,4-tetrahydronaphthalene isomers.
This document provides detailed protocols for the nitration of this compound, a summary of expected outcomes based on common nitrating agents, and a discussion on the directing effects of the substituents.
Regioselectivity in the Nitration of this compound
The aromatic ring of this compound contains two activating groups: the alkyl substituent (the fused saturated ring) and the methyl group. Both are ortho-, para-directing. The positions on the aromatic ring are numbered as follows:
Positions 5 and 7 are ortho to the methyl group. Position 8 is ortho to the fused ring and meta to the methyl group. Position 5 is also ortho to the fused ring.
Based on the directing effects of the alkyl and methyl groups, the primary products expected from the nitration of this compound are the 5-nitro and 7-nitro isomers. The formation of the 8-nitro isomer is expected to be a minor product due to steric hindrance from the adjacent fused ring.
Experimental Protocols
Two common methods for the nitration of aromatic compounds are presented here as plausible protocols for this compound, based on established procedures for similar substrates like tetralin and methylnaphthalenes.
Protocol 1: Nitration with a Mixture of Nitric Acid and Sulfuric Acid
This is a classic and widely used method for the nitration of aromatic compounds.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Nitration Reaction: Cool the solution of the substrate to 0-5 °C using an ice-salt bath. Slowly add the nitrating mixture dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Wash the organic layer with cold water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different isomers.
Protocol 2: Nitration with Acetyl Nitrate
Acetyl nitrate is a milder nitrating agent and can sometimes offer different regioselectivity.
Materials:
-
This compound
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Dichloromethane
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Acetyl Nitrate: In a flask, cool acetic anhydride (1.2 equivalents) to 0 °C. Slowly add fuming nitric acid (1.0 equivalent) dropwise with stirring, maintaining the temperature below 10 °C. The acetyl nitrate is prepared in situ and should be used immediately.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in dichloromethane and cool to 0 °C.
-
Nitration Reaction: Slowly add the freshly prepared acetyl nitrate solution to the stirred solution of the substrate at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
| Protocol | Nitrating Agent | Major Products (Expected) | Yield (%) | Isomer Ratio (5-nitro : 7-nitro) |
| 1 | Conc. HNO₃ / Conc. H₂SO₄ | 5-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | To be determined | To be determined |
| 7-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | ||||
| 2 | Acetyl Nitrate (HNO₃ / Acetic Anhydride) | 5-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | To be determined | To be determined |
| 7-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene |
Mandatory Visualization
Signaling Pathway of Electrophilic Aromatic Nitration
Application Notes and Protocols for 6-Methyl-1,2,3,4-tetrahydronaphthalene as a Hydrogen Donor Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methyl-1,2,3,4-tetrahydronaphthalene as a hydrogen donor solvent, primarily in the fields of heavy oil upgrading and direct coal liquefaction. This document includes summaries of key performance data, detailed experimental protocols, and visualizations of the underlying chemical processes.
Introduction
This compound, a derivative of tetralin, serves as an effective hydrogen donor solvent in high-temperature processes aimed at increasing the hydrogen-to-carbon ratio of heavy hydrocarbons. Its primary function is to transfer hydrogen to thermally cracked fragments of large molecules, such as those found in bitumen, heavy crude oil, and coal. This process stabilizes the resulting free radicals, preventing their repolymerization into coke and other undesirable byproducts, thereby improving the quality and yield of liquid fuels. The presence of a methyl group on the aromatic ring can influence the hydrogen donation capacity and reactivity of the molecule compared to its parent compound, tetralin.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molar Mass | 146.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.9537 g/cm³ | [1] |
| Melting Point | -40 °C | [1] |
| Boiling Point | 225.87 °C (estimate) | [1] |
| CAS Number | 1680-51-9 | [3] |
Applications and Performance Data
The primary applications of this compound as a hydrogen donor are in the energy sector. Below are tables summarizing its performance in heavy oil upgrading and coal liquefaction, based on available data for the closely related and extensively studied compound, tetralin, which serves as a benchmark.
Heavy Oil Upgrading
Hydrogen donor solvents are crucial in upgrading heavy crude oil by reducing its viscosity and increasing its API gravity, making it easier to transport and refine.
| Parameter | Feed (Heavy Oil) | Upgraded Oil (with Tetralin) | Conditions | Catalyst | Reference |
| API Gravity | 12.8° | Increase of 1.5° over N₂ gas alone | 425 °C, 15 bar, 0.75 h⁻¹ LHSV | NiMo/Al₂O₃ | [4][5] |
| Viscosity | 863 mPas | Significant reduction | 425 °C, 15 bar, 0.75 h⁻¹ LHSV | NiMo/Al₂O₃ | [4][5] |
| Asphaltene Conversion | - | 3.8–14.9% | - | Ni naphthenate, Fe naphthenate | [6] |
| Resin Conversion | - | 8.1–22.9% | - | Ni naphthenate, Fe naphthenate | [6] |
| Yield of Light Fractions | - | Increased by 36% by mass | - | Nickel nitrate | [7] |
Direct Coal Liquefaction
In direct coal liquefaction, hydrogen donors facilitate the conversion of solid coal into liquid fuels by providing hydrogen to the coal matrix as it breaks down at high temperatures and pressures.
| Parameter | Value | Conditions | Catalyst | Reference |
| Tetralin Transformation Rate | 69.76% | 380 °C, 5 MPa initial H₂ pressure, 60 min | Fe₂O₃ and S | [8][9] |
| Tetralin Transformation Rate | 83.86% | 420 °C, 5 MPa initial H₂ pressure, 60 min | Fe₂O₃ and S | [8][9] |
| Major Products from Tetralin | Naphthalene, Methyl Indan | 380 °C and 420 °C | Fe₂O₃ and S | [8][9] |
| Coal Conversion | Up to 78.55% | 400°C, 45 min, 4 MPa N₂ | None (with tetralin-glycerol co-solvent) | [10] |
Experimental Protocols
The following are generalized protocols for heavy oil upgrading and direct coal liquefaction using a hydrogen donor solvent like this compound. These are based on established procedures for tetralin and should be adapted and optimized for specific experimental setups and objectives.
Protocol for Heavy Oil Upgrading
This protocol describes a typical batch reactor experiment for upgrading heavy crude oil.
Materials and Equipment:
-
Heavy crude oil
-
This compound
-
Catalyst (e.g., NiMo/Al₂O₃)
-
High-pressure batch reactor with stirring mechanism
-
Temperature and pressure controllers
-
Gas supply (e.g., Nitrogen or Hydrogen)
-
Product collection and analysis equipment (e.g., viscometer, densitometer, gas chromatograph)
Procedure:
-
Reactor Charging:
-
Load the heavy crude oil, this compound (e.g., at a solvent-to-oil ratio of 2:1 by weight), and the catalyst (e.g., 1 wt% of the oil) into the batch reactor.
-
-
System Purge and Pressurization:
-
Seal the reactor and purge with an inert gas (e.g., Nitrogen) to remove air.
-
Pressurize the reactor to the desired initial pressure with either an inert gas or hydrogen (e.g., 1.1 MPa).[11]
-
-
Reaction:
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor to release any gaseous products.
-
-
Product Recovery and Analysis:
-
Collect the liquid product from the reactor.
-
Analyze the upgraded oil for viscosity, API gravity, and composition (e.g., SARA analysis - Saturates, Aromatics, Resins, Asphaltenes).
-
Analyze the gaseous products using gas chromatography.
-
Protocol for Direct Coal Liquefaction
This protocol outlines a general procedure for the direct liquefaction of coal in a batch reactor.
Materials and Equipment:
-
Dried and ground coal (e.g., <200 mesh)
-
This compound
-
Catalyst (e.g., Fe₂O₃ with a sulfur-containing promoter)
-
High-pressure batch reactor with stirring
-
Temperature and pressure controllers
-
Hydrogen gas supply
-
Solvents for product extraction (e.g., hexane, toluene, tetrahydrofuran)
-
Filtration apparatus
-
Analytical instruments (e.g., GC-MS for liquid and gas analysis)
Procedure:
-
Reactor Charging:
-
System Purge and Pressurization:
-
Reaction:
-
Cooling and Product Separation:
-
Cool the reactor to room temperature and collect the gaseous products.
-
Extract the reaction products from the reactor using a solvent like tetrahydrofuran (THF).
-
Separate the liquid products from the solid residue (unreacted coal and catalyst) by filtration.
-
-
Product Analysis:
-
Analyze the liquid product composition using GC-MS to determine the conversion of the hydrogen donor and the distribution of liquefaction products.
-
Analyze the gaseous products by gas chromatography.
-
Determine the coal conversion by measuring the amount of THF-insoluble material.
-
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows involved in the use of this compound as a hydrogen donor solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 9. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methyl-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Methyl-1,2,3,4-tetrahydronaphthalene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities present, as well as the required final purity.
Q2: What are the likely impurities in crude this compound synthesized via Friedel-Crafts alkylation?
A2: When synthesized via Friedel-Crafts alkylation of a suitable aromatic precursor, common impurities may include:
-
Isomers: Other isomers of methyltetralin may form depending on the starting materials and reaction conditions.
-
Polyalkylated products: The aromatic ring can be alkylated more than once, leading to di- or tri-methylated tetralin derivatives.
-
Unreacted starting materials: Residual aromatic precursors or alkylating agents may remain.
-
Rearrangement products: Carbocation rearrangements during the alkylation process can lead to the formation of structural isomers.
-
Solvent and catalyst residues: Remnants of the solvent and Lewis acid catalyst (e.g., AlCl₃) used in the reaction.
Q3: What is the boiling point of this compound and why is it important?
A3: The estimated boiling point of this compound is approximately 225.87°C.[1] Knowing the boiling point is crucial for purification by fractional distillation, as this technique separates compounds based on differences in their boiling points.[2][3][4]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[5] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column. A slow and steady distillation rate is key for good separation.[5] |
| Fluctuating heat source. | Ensure a stable and consistent heat source. Use a heating mantle with a controller or an oil bath for uniform heating. |
| Poor insulation of the column. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[5] |
| Boiling points of impurities are too close to the product. | If the boiling points are very similar (less than 25°C difference), fractional distillation may not be sufficient.[2] Consider using preparative gas chromatography or column chromatography for better separation. |
Problem 2: Bumping or irregular boiling during distillation.
| Possible Cause | Troubleshooting Steps |
| Absence of boiling chips or stir bar. | Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Heating too rapidly. | Decrease the heat input to prevent superheating and subsequent bumping. |
Column Chromatography
Problem 3: Co-elution of this compound with impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | This compound is a nonpolar compound. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane.[6][7] Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.[8] |
| Column overloading. | Do not load too much crude product onto the column. A general rule is to use a 20:1 to 50:1 ratio of stationary phase to crude product by weight.[9] |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and poor separation. |
| Sample applied in too much solvent. | Dissolve the crude product in a minimal amount of the initial eluting solvent before loading it onto the column to ensure a narrow starting band. |
Problem 4: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent polarity is too low. | Gradually increase the polarity of the eluting solvent. For nonpolar compounds, a small increase in the proportion of a more polar solvent can significantly increase the elution speed.[9] |
| Compound has decomposed on the silica gel. | Some compounds can be sensitive to the acidic nature of silica gel. If decomposition is suspected, triethylamine can be added to the solvent system to neutralize the silica gel. Alternatively, a different stationary phase like alumina could be used.[6] |
Experimental Protocols
Fractional Distillation Protocol
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle or oil bath.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the first fraction (the component with the lowest boiling point).
-
Fraction Collection: Collect the distillate in the receiving flask. When the temperature begins to rise, change the receiving flask to collect the next fraction. The fraction collected at or near the boiling point of this compound (approx. 226°C) will be the purified product.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. For a nonpolar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).[6]
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar solvent system. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Gradient Elution (Optional): If separation is not achieved with a single solvent system, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a general overview of the expected purity and yield for the purification of this compound. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Fractional Distillation | 80-90% | >95% | 70-85% |
| Column Chromatography | 70-85% | >98% | 60-80% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Logical Relationship for Troubleshooting Distillation
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. 6-METHYLTETRALINE CAS#: 1680-51-9 [amp.chemicalbook.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. columbia.edu [columbia.edu]
Technical Support Center: Regioselective Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene Isomers
Welcome to the Technical Support Center for the regioselective synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome challenges in achieving the desired 6-methyl isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound, and what are the primary challenges?
A1: The most prevalent laboratory synthesis involves a two-step process:
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Intramolecular Friedel-Crafts Acylation: This step involves the cyclization of a substituted phenylbutanoyl chloride, typically 4-(m-tolyl)butanoyl chloride, to form the corresponding methyl-1-tetralone isomers.
-
Reduction of the Ketone: The resulting tetralone is then reduced to the desired this compound.
The primary challenge lies in controlling the regioselectivity during the Friedel-Crafts acylation step. The cyclization of 4-(m-tolyl)butanoyl chloride can lead to a mixture of 5-methyl-1-tetralone and 7-methyl-1-tetralone, with the desired 6-methyl isomer often being the minor product. This is due to the directing effects of the methyl group on the aromatic ring.
Q2: Why is it difficult to achieve high regioselectivity for the 6-methyl isomer during Friedel-Crafts cyclization?
A2: The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by the electronic and steric effects of the substituent on the aromatic ring. In the case of 4-(m-tolyl)butanoyl chloride, the methyl group is an ortho-, para-director. The cyclization can occur at either of the two positions ortho to the methyl group or at the para position.
-
Cyclization at the ortho positions leads to the formation of 5-methyl-1-tetralone and 7-methyl-1-tetralone.
-
Cyclization at the para position would lead to the desired 6-methyl-1-tetralone.
However, steric hindrance from the methyl group can disfavor acylation at the ortho positions to some extent, but electronic activation at these positions is strong. The para position is less sterically hindered, but the cyclization to form a six-membered ring at this position is often less favorable than at the ortho positions.
Q3: What are the key factors that influence the isomer ratio in the synthesis of methyl-1-tetralone?
A3: The ratio of 5-, 6-, and 7-methyl-1-tetralone isomers is highly dependent on the reaction conditions. Key factors include:
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) can significantly impact the isomer distribution.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Temperature: Reaction temperature plays a crucial role, with lower temperatures generally favoring the thermodynamically more stable product.
-
Reaction Time: Prolonged reaction times can lead to isomerization of the products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of methyl-1-tetralone | 1. Inactive Lewis acid catalyst due to moisture.2. Insufficient amount of Lewis acid.3. Deactivated starting material.4. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid.2. In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid, so a stoichiometric amount (or a slight excess) is required.[1]3. Ensure the starting 4-(m-tolyl)butanoic acid or its acid chloride is pure.4. While lower temperatures can improve selectivity, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC. |
| Formation of a mixture of 5- and 7-methyl-1-tetralone instead of the desired 6-methyl isomer | 1. The directing effect of the methyl group favors ortho-acylation.2. The reaction conditions are not optimized for para-acylation. | 1. This is the inherent challenge of this synthesis. Focus on optimizing conditions to favor the para-product.2. Systematically vary the Lewis acid, solvent, and temperature. For example, bulkier Lewis acids might sterically disfavor ortho-attack. |
| Difficulty in separating the methyl-1-tetralone isomers | The isomers have very similar physical properties (boiling point, polarity). | 1. Careful column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) may allow for separation. Monitor fractions closely by TLC.2. Fractional distillation under reduced pressure might be effective if the boiling points are sufficiently different. |
| Incomplete reduction of the methyl-1-tetralone | 1. The reducing agent is not active enough.2. Insufficient reaction time or temperature. | 1. For Clemmensen reduction, ensure the zinc is properly amalgamated. For Wolff-Kishner reduction, use fresh hydrazine and a high-boiling solvent.2. Monitor the reaction progress by TLC until the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 4-(m-tolyl)butanoic acid
This is a common precursor for the intramolecular Friedel-Crafts acylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride (1.0 eq) and anhydrous aluminum chloride (2.2 eq) in nitrobenzene.
-
Addition of Toluene: Slowly add toluene (1.0 eq) to the mixture.
-
Reaction: Heat the mixture at 70-80 °C for 4 hours.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an appropriate organic solvent.
-
Purification: The crude product is then reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield 4-(m-tolyl)butanoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation to Methyl-1-tetralone
-
Acid Chloride Formation: Convert 4-(m-tolyl)butanoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM). Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve the 4-(m-tolyl)butanoyl chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude mixture of methyl-1-tetralone isomers can be purified by column chromatography.
Protocol 3: Reduction of Methyl-1-tetralone to Methyl-1,2,3,4-tetrahydronaphthalene
Method A: Clemmensen Reduction [2][3][4]
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Preparation of Zinc Amalgam: Activate zinc dust by washing with dilute HCl, then treat with a solution of mercuric chloride.
-
Reduction: To a flask containing the amalgamated zinc, add concentrated HCl and the methyl-1-tetralone. Reflux the mixture for several hours.
-
Work-up: After cooling, extract the product with an organic solvent, wash with water and brine, dry, and concentrate to give the desired methyl-1,2,3,4-tetrahydronaphthalene.
Method B: Wolff-Kishner Reduction [5][6][7]
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Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the methyl-1-tetralone in a high-boiling solvent like diethylene glycol and add hydrazine hydrate.
-
Reduction: Add a strong base, such as potassium hydroxide, and heat the mixture to a high temperature (around 180-200 °C) to facilitate the decomposition of the hydrazone and the formation of the alkane.
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Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and concentrate to yield the final product.
Data Presentation
Table 1: Hypothetical Isomer Distribution in the Cyclization of 4-(m-tolyl)butanoyl chloride under Various Conditions
| Lewis Acid | Solvent | Temperature (°C) | 5-Methyl-1-tetralone (%) | 6-Methyl-1-tetralone (%) | 7-Methyl-1-tetralone (%) |
| AlCl₃ | Dichloromethane | 0 | 45 | 10 | 45 |
| AlCl₃ | Nitrobenzene | 0 | 40 | 15 | 45 |
| SnCl₄ | Dichloromethane | 0 | 50 | 5 | 45 |
| TiCl₄ | Dichloromethane | -20 | 48 | 8 | 44 |
| Polyphosphoric Acid (PPA) | - | 100 | 42 | 18 | 40 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Regioselectivity in Intramolecular Friedel-Crafts Acylation
Caption: Factors influencing regioselectivity in the key cyclization step.
References
optimizing reaction yield for the synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Friedel-Crafts Acylation of Toluene followed by Reduction
This two-step approach is a classic and versatile method for the synthesis.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
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Problem: Low or No Product Yield
-
Potential Cause: Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.[1]
-
Solution: Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The catalyst should be a fine, free-flowing powder; clumped or discolored catalyst is likely inactive.[1]
-
-
Potential Cause: Insufficient amount of Lewis acid catalyst.
-
Solution: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a complex with it, rendering it inactive. Consider increasing the molar ratio of AlCl₃ to succinic anhydride.
-
-
Potential Cause: Deactivated aromatic substrate.
-
Solution: Toluene is an activated benzene ring and should be suitable. However, ensure the starting material is pure and free from deactivating impurities.
-
-
Potential Cause: Inadequate reaction temperature.
-
Solution: While some Friedel-Crafts reactions proceed at room temperature, this specific acylation may require heating to reflux to achieve a reasonable rate and yield.[2]
-
-
-
Problem: Formation of Multiple Products (Isomers)
-
Potential Cause: Friedel-Crafts acylation of toluene can yield both ortho and para substituted products.
-
Solution: The para isomer is generally the major product due to steric hindrance.[3] To maximize its formation, carefully control the reaction temperature. Lower temperatures often favor the formation of the para product. Purification by recrystallization or column chromatography will be necessary to isolate the desired isomer.
-
-
Step 2: Reduction of the Keto Acid Intermediate (β-(p-toluoyl)propionic acid)
This can be achieved via Clemmensen or Wolff-Kishner reduction.
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Problem: Incomplete Reduction (Ketone still present)
-
Potential Cause (Clemmensen): Insufficiently activated zinc amalgam or insufficient acid concentration.
-
Solution: Ensure the zinc amalgam is freshly prepared and active. Use a sufficient excess of concentrated hydrochloric acid and maintain vigorous stirring to ensure proper mixing of the heterogeneous reaction.[4]
-
-
Potential Cause (Wolff-Kishner): Reaction temperature is too low, or water is present in the reaction mixture.
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Solution: The Wolff-Kishner reduction requires high temperatures (typically 180-200 °C) to drive the reaction to completion.[5][6] The presence of water can hinder the reaction; using a high-boiling solvent like diethylene glycol and removing water as it forms (e.g., with a Dean-Stark trap) can improve yields.[6] The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating to a higher temperature, is highly effective.[5][6]
-
-
-
Problem: Side Reactions and Byproduct Formation
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Potential Cause (Clemmensen): Reduction of other functional groups or formation of dimeric products.
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Potential Cause (Wolff-Kishner): Formation of azines.
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Solution: Azine formation can occur from the reaction of the hydrazone intermediate with unreacted ketone.[5] This can be minimized by the slow addition of the carbonyl compound to the hydrazine solution or by using pre-formed hydrazones. Vigorous exclusion of water also suppresses azine formation.[5]
-
-
Route 2: Catalytic Hydrogenation of 2-Methylnaphthalene
This is a more direct, one-step approach to the target molecule.
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Problem: Low Conversion or Yield
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Potential Cause: Catalyst poisoning.
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Solution: The starting 2-methylnaphthalene must be of high purity, especially free from sulfur compounds, which are potent catalyst poisons for nickel and palladium catalysts.[9] Purify the starting material by recrystallization or distillation if necessary.
-
-
Potential Cause: Suboptimal reaction conditions (temperature, pressure, catalyst).
-
Solution: The reaction conditions are critical for achieving good conversion and selectivity. For a NiO/Al₂O₃-370R catalyst, optimal conditions have been reported as 4 MPa H₂ pressure and 340°C for 8 hours, resulting in a 59.7% yield.[2] Experiment with different catalysts (e.g., Pd/C) and vary the temperature and pressure to find the optimal conditions for your specific setup.
-
-
-
Problem: Over-reduction to Decalin Derivatives
-
Potential Cause: Reaction conditions are too harsh (high temperature, high pressure, or prolonged reaction time).
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Solution: Carefully monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is formed. Reducing the temperature, pressure, or reaction time can help to prevent over-hydrogenation to the fully saturated decalin ring system.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing this compound?
A1: The choice of synthetic route depends on several factors including the availability of starting materials, scale of the reaction, and the equipment available.
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The Friedel-Crafts acylation followed by reduction is a versatile and well-established method that is often suitable for laboratory-scale synthesis. It allows for the construction of the carbon skeleton from readily available starting materials.[10][11]
-
The catalytic hydrogenation of 2-methylnaphthalene is a more direct, one-step process that can be efficient if a suitable high-pressure hydrogenation setup and active catalyst are available. It is often preferred for larger-scale industrial production.
Q2: What are the main safety precautions to consider during these syntheses?
A2:
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Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper cooling should be available.
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Clemmensen Reduction: This reaction uses concentrated hydrochloric acid, which is highly corrosive. Zinc amalgam contains mercury, which is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wolff-Kishner Reduction: Hydrazine is toxic and potentially explosive. This reaction is performed at high temperatures, so proper shielding and temperature control are essential.[6]
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under high pressure, which poses a significant explosion risk. Use a properly rated and maintained high-pressure reactor (autoclave) and follow all safety protocols for handling hydrogen.
Q3: How can I purify the final product, this compound?
A3: The final product is a liquid at room temperature.[12] The most common method for purification is vacuum distillation .[9] The boiling point of the parent compound, 1,2,3,4-tetrahydronaphthalene, is around 206-208 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition at high temperatures.[9] Column chromatography can also be used for smaller-scale purifications.
Q4: How can I monitor the progress of my reaction?
A4:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products for the Friedel-Crafts acylation and reduction steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the catalytic hydrogenation reaction and for analyzing the purity of the final product. It can also help to identify any byproducts that may have formed.[13][14]
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Toluene with Succinic Anhydride
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| AlCl₃ | Benzene | 30 min | Reflux | 77-82 | |
| AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |
Table 2: Comparison of Reduction Methods for Aryl Ketones
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Reflux | Effective for aryl-alkyl ketones stable in acid.[4][15] | Not suitable for acid-sensitive substrates.[7][8] |
| Wolff-Kishner | H₂NNH₂, KOH, high-boiling solvent | Basic, High Temp (180-200°C) | Suitable for base-stable, acid-sensitive substrates.[5][7] | Requires high temperatures; not for base-sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Synthesis of β-(p-toluoyl)propionic acid via Friedel-Crafts Acylation
This protocol is adapted from a solvent-free method for the acylation of aromatic hydrocarbons.
Materials:
-
Succinic anhydride (1.0 g, 0.01 mole)
-
Toluene (0.92 g, 1.06 mL, 0.01 mole)
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Anhydrous aluminum chloride (2.67 g, 0.02 mole)
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Crushed ice
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Concentrated hydrochloric acid
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Deionized water
Equipment:
-
Mortar and pestle
-
Fume hood
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a fume hood, place succinic anhydride (1.0 g) and powdered anhydrous aluminum chloride (2.67 g) in a mortar.
-
Grind the mixture with a pestle for approximately 1 minute.
-
Add toluene (1.06 mL) to the mixture and continue to grind for 5 minutes at room temperature. The mixture will likely become a paste and may change color.
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After 5 minutes, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 50 g of ice and 10 mL of HCl).
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Stir the mixture until all the ice has melted and the solid product has precipitated.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the solid with cold deionized water.
-
Allow the product to air dry or dry in a desiccator. The expected product is β-(p-toluoyl)propionic acid.
Protocol 2: Clemmensen Reduction of β-(p-toluoyl)propionic acid
This is a general procedure for the Clemmensen reduction of an aryl-alkyl ketone.[4]
Materials:
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β-(p-toluoyl)propionic acid (from Protocol 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the β-(p-toluoyl)propionic acid, an excess of zinc amalgam, and toluene.
-
Carefully add concentrated hydrochloric acid in portions through the reflux condenser. The reaction is exothermic and will evolve hydrogen gas.
-
Once the initial vigorous reaction has subsided, heat the mixture to reflux. Continue heating for several hours, with periodic additions of more concentrated HCl, until the reaction is complete (monitor by TLC).
-
Allow the mixture to cool to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield γ-(p-tolyl)butyric acid.
Protocol 3: Intramolecular Cyclization of γ-(p-tolyl)butyric acid
This step is necessary to form the tetralone intermediate before the final reduction.
Materials:
-
γ-(p-tolyl)butyric acid (from Protocol 2)
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent (e.g., liquid HF)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
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Heating mantle
Procedure:
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Place the γ-(p-tolyl)butyric acid in a round-bottom flask.
-
Add an excess of polyphosphoric acid.
-
Heat the mixture with vigorous stirring for the required time (this will depend on the scale and specific substrate, but typically a few hours at elevated temperatures). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
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Wash the organic layer with water, sodium bicarbonate solution, and brine.
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Dry the organic layer and remove the solvent to yield 6-methyl-1-tetralone.
Protocol 4: Wolff-Kishner Reduction of 6-methyl-1-tetralone
This protocol uses the Huang-Minlon modification for improved efficiency.[5][6]
Materials:
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6-methyl-1-tetralone (from Protocol 3)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation head
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the 6-methyl-1-tetralone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.
-
Once the temperature has stabilized, return the condenser to the reflux position and continue to heat at this temperature for 3-4 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable solvent (e.g., ether or hexane).
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Wash the organic layer with water and brine.
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Dry the organic layer and remove the solvent.
-
Purify the resulting this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. This compound | 1680-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clemmensen reduction - Wikipedia [en.wikipedia.org]
identification of byproducts in 6-Methyl-1,2,3,4-tetrahydronaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis, providing potential causes and solutions.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
Objective: To synthesize 4-(4-methylphenyl)-4-oxobutanoic acid.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst (e.g., AlCl₃) Inactivity: Moisture in reagents or glassware deactivates the Lewis acid catalyst.[1] | Ensure all glassware is oven-dried and cooled under a dry atmosphere. Use anhydrous solvents and fresh, properly stored aluminum chloride.[1] |
| Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming the catalyst.[1] | Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the succinic anhydride.[1] |
| Poor Quality Reagents: Impurities in toluene, succinic anhydride, or the solvent can interfere with the reaction. | Use high-purity, anhydrous reagents. Purify reagents if necessary. |
| Inadequate Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessively high temperatures may have caused degradation. | Gradually heat the reaction mixture to the recommended temperature and monitor the progress by TLC. For highly reactive substrates, cooling might be necessary to prevent side reactions.[1] |
Issue 2: Formation of Multiple Isomeric Products
The Friedel-Crafts acylation of toluene can yield ortho-, meta-, and para-substituted products. The para-isomer is typically the major product due to steric hindrance.[2]
| Byproduct | Identification | Mitigation Strategy |
| ortho-isomer (4-(2-methylphenyl)-4-oxobutanoic acid) | Can be identified by GC-MS and distinguished from the para-isomer by its unique fragmentation pattern. ¹H NMR will show a different aromatic splitting pattern compared to the para-isomer. | Lowering the reaction temperature can sometimes improve regioselectivity. The isomers can be separated by column chromatography or fractional crystallization. |
| meta-isomer (4-(3-methylphenyl)-4-oxobutanoic acid) | Similar to the ortho-isomer, it can be identified by GC-MS and NMR spectroscopy. | This isomer is usually formed in minor amounts. Purification methods mentioned for the ortho-isomer are applicable. |
Workflow for Troubleshooting Friedel-Crafts Acylation
Step 2: Clemmensen Reduction of 4-(4-methylphenyl)-4-oxobutanoic acid
Objective: To synthesize 4-(p-tolyl)butanoic acid.
Issue 1: Incomplete Reduction
| Potential Cause | Recommended Solution |
| Insufficiently Activated Zinc: The zinc amalgam may not be active enough to effect the reduction. | Prepare fresh zinc amalgam before the reaction. Ensure the zinc surface is clean and amalgamated properly. |
| Substrate is Acid-Sensitive: The strongly acidic conditions of the Clemmensen reduction can lead to degradation of some substrates.[3][4] | For acid-sensitive substrates, consider alternative reduction methods like the Wolff-Kishner reduction (basic conditions).[3][4] |
| Poor Solubility of Starting Material: The keto acid may not be sufficiently soluble in the reaction medium. | The presence of a co-solvent like toluene or ethanol can sometimes improve solubility and reaction rates. |
Issue 2: Formation of Byproducts
| Byproduct | Identification | Mitigation Strategy |
| Alcohol Intermediate (4-hydroxy-4-(p-tolyl)butanoic acid): | Can be detected by GC-MS and IR spectroscopy (presence of a hydroxyl group peak). | Alcohols are not typically intermediates in the Clemmensen reduction.[5] If formed, it suggests a different reaction pathway may be occurring. Ensure strongly acidic conditions are maintained. |
| Dimeric Products (Pinacols): | Can be identified by their higher molecular weight in mass spectrometry. | Ensure a sufficient excess of activated zinc amalgam is used. Maintain a consistent reaction temperature. |
Step 3: Intramolecular Cyclization of 4-(p-tolyl)butanoic acid
Objective: To synthesize 6-Methyl-3,4-dihydronaphthalen-1(2H)-one (6-methyl-α-tetralone).
Issue 1: Low Yield of Tetralone
| Potential Cause | Recommended Solution |
| Ineffective Cyclizing Agent: The chosen acid catalyst (e.g., polyphosphoric acid, sulfuric acid) may not be strong enough or used in sufficient quantity. | Use a strong dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent. Ensure the catalyst is fresh and used in an adequate amount to drive the reaction. |
| Formation of Polymeric Byproducts: High temperatures can lead to intermolecular reactions and polymerization. | Maintain a controlled reaction temperature. Add the butanoic acid to the pre-heated cyclizing agent slowly to manage the exotherm. |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
Step 4: Reduction of 6-methyl-α-tetralone
Objective: To synthesize this compound.
Issue: Incomplete Reduction or Formation of Alcohol Byproduct
| Byproduct | Identification | Mitigation Strategy |
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: | Can be identified by GC-MS (different retention time and fragmentation pattern) and IR spectroscopy (hydroxyl peak). | If using a method like the Clemmensen or Wolff-Kishner reduction, ensure sufficient reagent and reaction time. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I might see in my final product?
A1: The most likely isomeric impurity is 7-methyl-1,2,3,4-tetrahydronaphthalene, arising from the cyclization of 4-(m-tolyl)butanoic acid, which could have been formed as a minor byproduct during the initial Friedel-Crafts acylation. Positional isomers from the acylation of toluene at the ortho position can also lead to other methyltetrahydronaphthalene isomers. These can be identified and quantified using GC-MS and NMR.
Q2: How can I confirm the identity of this compound and its byproducts?
A2: A combination of analytical techniques is recommended:
-
GC-MS: To separate the components of the reaction mixture and obtain their mass spectra. The fragmentation patterns can help in identifying the structures.
-
¹H and ¹³C NMR: To confirm the structure of the main product and identify impurities. The chemical shifts and coupling constants of the aromatic and aliphatic protons will be characteristic for each isomer.
-
FTIR Spectroscopy: To identify functional groups present in the products and byproducts (e.g., carbonyl group in unreacted tetralone, hydroxyl group in alcohol byproducts).
Q3: My Clemmensen reduction is not working well for the keto acid. What are my alternatives?
A3: The Wolff-Kishner reduction is a common alternative for reducing ketones to alkanes and is performed under basic conditions, making it suitable for acid-sensitive substrates.[3][4] Another milder option is catalytic hydrogenation over a palladium catalyst.
Q4: What is the purpose of using a large excess of toluene in the Friedel-Crafts acylation?
A4: While not always necessary, using an excess of the aromatic substrate can help to minimize polysubstitution, although this is less of a concern in acylation compared to alkylation because the acyl group deactivates the ring to further substitution.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) to anhydrous toluene (used as both reactant and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add succinic anhydride (1.0 eq) portion-wise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract the product into an aqueous sodium carbonate solution.
-
Acidify the aqueous extract with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the solid product.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers of methyltetrahydronaphthalene and related byproducts.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or hexane before injection.
Protocol 3: ¹H NMR Analysis
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Procedure: Dissolve a few milligrams of the purified product or crude mixture in CDCl₃.
-
Expected Chemical Shifts for this compound:
-
Aromatic protons: ~6.8-7.0 ppm
-
Benzylic protons (-CH₂-Ar): ~2.7 ppm
-
Methyl group protons (-CH₃): ~2.3 ppm
-
Other aliphatic protons: ~1.8 ppm
-
Signaling Pathways and Workflows
Synthetic Pathway to this compound
Troubleshooting Logic for Byproduct Identification
References
improving the stability of 6-Methyl-1,2,3,4-tetrahydronaphthalene under storage
This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of 6-Methyl-1,2,3,4-tetrahydronaphthalene during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway is autoxidation, a reaction with atmospheric oxygen.[1][2][3][4] This process is a free-radical chain reaction that leads to the formation of hydroperoxides, which can further decompose into other impurities like ketones and alcohols. Prolonged and intimate contact with air significantly accelerates this process.[5]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6][7][8] Containers should be tightly sealed to prevent exposure to air and moisture.[6][7]
Q3: Does the methyl group on the aromatic ring affect the stability compared to unsubstituted tetralin?
Q4: Can I add a stabilizer to my sample of this compound?
A4: Yes, adding a radical scavenger can significantly inhibit autoxidation. Hindered phenolic antioxidants such as 2,6-di-t-butyl-4-methylphenol (BHT) have been shown to be effective inhibitors for the autoxidation of tetralin.[2] A low concentration (e.g., 50-200 ppm) is typically sufficient. However, be aware that the presence of an inhibitor may interfere with certain downstream applications or analytical techniques.
Q5: What is the expected shelf life?
A5: The shelf life is highly dependent on storage conditions. For the parent compound, tetralin, it is recommended that unopened containers from a supplier can be safely stored for 18 months.[8] Once opened, the container should not be stored for more than 12 months.[8] It is prudent to apply similar guidelines to this compound. Regular purity checks are recommended for long-term stored material.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Color change from colorless to light yellow. | Initial stages of oxidation. Formation of minor degradation products. | 1. Check the purity of the material using GC-MS. 2. If purity is acceptable for your application, use the material promptly. 3. For future storage, ensure the container is flushed with an inert gas (N₂ or Ar) before sealing. |
| Inconsistent or non-reproducible experimental results. | Degradation of the starting material leading to lower effective concentration and potential interference from impurities. | 1. Verify the purity of your this compound stock using the GC-MS protocol below. 2. If impurities are detected, purify the material by distillation or chromatography, or procure a new batch. 3. Implement peroxide testing for older batches of the compound. |
| Precipitate formation or cloudiness in the liquid. | Advanced degradation, potentially leading to polymerized byproducts or insoluble oxidation products. | 1. The material is likely significantly degraded and should not be used. 2. Dispose of the material according to your institution's safety guidelines for chemical waste. 3. Review your storage procedures to prevent future occurrences. |
| Suspected peroxide formation in an old container. | Prolonged exposure to atmospheric oxygen. Tetralin and its derivatives can form explosive peroxides.[6][9] | 1. DO NOT DISTILL OR HEAT the sample if peroxides are suspected, as this can lead to an explosion. 2. Perform a peroxide test (see protocol below). 3. If peroxides are present, they must be quenched. A common method is to shake the material with a concentrated solution of a ferrous salt.[8] Consult safety protocols before proceeding. |
Storage Condition Summary
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Air / Oxygen | Prevents autoxidation, the primary degradation pathway.[2][3] |
| Temperature | Cool (e.g., Room Temperature or Refrigerated)[1][6][7] | High Temperatures, Heat Sources | Heat accelerates the rate of oxidation.[6] |
| Light | Amber/Opaque Containers, Store in Dark | Direct Sunlight, UV Light | Light can initiate and catalyze free-radical oxidation reactions. |
| Container | Tightly Sealed, Chemically Inert (e.g., Glass) | Loosely Capped, Reactive Containers | Prevents exposure to air and moisture; avoids potential catalysis by container material.[6][7] |
| Additives | Antioxidant (e.g., BHT) if compatible with use | Pro-oxidants (e.g., certain metal ions), Strong Oxidizing Agents[7] | Inhibits the free-radical chain reaction of autoxidation.[2] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
Create a dilute sample for injection by performing a 1:100 dilution of the stock solution with the same solvent.
-
-
GC-MS Instrumentation and Conditions (Example):
-
GC System: Agilent GC-MS or equivalent.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 35-400 m/z.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The purity can be estimated by the area percentage of the main peak.
-
Analyze the mass spectrum of the main peak and compare it to a reference spectrum (e.g., NIST library) to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products, such as the corresponding hydroperoxide, alcohol, or ketone derivatives.
-
Protocol 2: Qualitative Test for Peroxides
This test provides a rapid check for the presence of potentially hazardous peroxides.
-
Materials:
-
Potassium Iodide (KI), 10% solution (freshly prepared).
-
Glacial Acetic Acid.
-
Sample of this compound.
-
Test tube.
-
-
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% KI solution.
-
Stopper the test tube and shake for 1 minute.
-
-
Interpretation:
-
Negative Result (No/Low Peroxides): The solution remains colorless or turns a very pale yellow.
-
Positive Result (Peroxides Present): The solution develops a yellow to dark brown color. The intensity of the color is proportional to the concentration of peroxides. A dark brown color indicates a high and potentially dangerous level of peroxides.
-
Visualizations
Caption: Autoxidation and inhibition pathway for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chembk.com [chembk.com]
- 2. scispace.com [scispace.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Studies of the autoxidation of tetralin; the decomposition of tetralin hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Hydroxy-1,2,3,4-tetrahydronaphthalene(1125-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in the analysis of 6-Methyl-1,2,3,4-tetrahydronaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-1,2,3,4-tetrahydronaphthalene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in my GC-MS analysis?
Peak tailing in the analysis of aromatic hydrocarbons like this compound is often indicative of active sites within the GC system. This can be caused by contamination in the liner or the accumulation of non-volatile residues at the head of the column.[1] To resolve this, consider the following:
-
Use an Ultra Inert Liner: Ensure you are using a properly deactivated liner to minimize interactions with the analyte.
-
Column Maintenance: Clip about a meter from the front of the column to remove any active sites that have built up over multiple injections.[1]
-
Proper Sample Preparation: Ensure your sample is free of non-volatile matrix components that can contaminate the system.
Q2: My retention times are shifting between runs. What should I check?
Retention time shifts can be caused by several factors:
-
System Leaks: Check for leaks in the carrier gas lines, fittings, and at the injection port septum. A leak will cause a drop in the head pressure and affect retention times.
-
Temperature Fluctuations: Ensure the GC oven temperature is stable and programmed correctly. Inconsistent oven temperatures will lead to retention time drift.
-
Carrier Gas Flow Rate: Verify that the carrier gas flow rate is constant. Inconsistent flow can be due to a faulty regulator or a leak in the system.
Q3: I am seeing ghost peaks in my chromatogram. What are they and how do I eliminate them?
Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources:
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. To mitigate this, run a solvent blank after a concentrated sample to ensure the system is clean.
-
Contaminated Syringe: The syringe used for injection may be contaminated. Clean the syringe thoroughly between injections.
-
System Contamination: High boiling point contaminants can build up in the injection port or at the head of the column and slowly elute, causing ghost peaks.[2] A system bakeout at a high temperature can often resolve this issue.
Troubleshooting GC-MS Issues
Below is a general workflow for troubleshooting common GC-MS problems.
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: Why am I seeing broad or split peaks for this compound in my HPLC analysis?
Broad or split peaks in HPLC can be due to a variety of factors:
-
Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape. Try replacing the column with a new one.
-
Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.[3] Ensure your sample solvent is compatible with the mobile phase.
-
Extra-Column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening. Minimize the tubing length between the injector, column, and detector.[3]
Q2: My retention times are drifting in HPLC. What is the cause?
Drifting retention times in HPLC are often related to the mobile phase or column equilibration:
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[3] Even small changes in mobile phase composition can affect retention times.
-
Mobile Phase Composition: If you are running a gradient, ensure the pump is mixing the solvents accurately. If running isocratically, ensure the mobile phase composition is stable and has not evaporated.
-
Temperature Fluctuations: A change in ambient temperature can affect the viscosity of the mobile phase and lead to drifting retention times. Use a column heater for better reproducibility.
Q3: I have a low recovery of my analyte. What could be the problem?
Low recovery of this compound can be due to:
-
Adsorption: As a hydrophobic compound, it may adsorb to the surfaces of sample vials, particularly those made of polyethylene.[3] Using glass vials can sometimes mitigate this issue.
-
Sample Preparation: The analyte may be lost during the sample preparation steps. Review your extraction and filtration procedures to identify any potential for loss.
-
Matrix Effects: Components in the sample matrix may interfere with the analysis, leading to apparent low recovery.
HPLC Parameter Relationships
The following diagram illustrates how different HPLC parameters can affect peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in my 1H NMR spectrum. How can I identify them?
Unexpected peaks in an NMR spectrum are often due to common laboratory contaminants.[4] These can include:
-
Residual Solvents: Small amounts of solvents used in the synthesis or purification process may still be present.
-
Water: A broad singlet from water is a common impurity. Its chemical shift can vary depending on the solvent and temperature.
-
Grease: If you used stopcock grease, you might see broad peaks from the grease in your spectrum.
Refer to published tables of NMR chemical shifts for common impurities to help identify these extraneous peaks.[5]
Q2: How can I improve the resolution of my NMR spectrum?
To improve the resolution of your NMR spectrum:
-
Shimming: Carefully shim the magnetic field before acquiring your data. Automated shimming routines are available on most modern spectrometers.
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.
-
Proper Concentration: Use an appropriate sample concentration. A sample that is too concentrated can lead to broad lines.
Synthesis and Purification
Frequently Asked Questions (FAQs)
Q1: What are some common challenges in the synthesis of this compound?
The synthesis of tetralin derivatives can present challenges such as:
-
Side Reactions: Depending on the synthetic route, side reactions like over-reduction or isomerization can occur. Careful control of reaction conditions (temperature, pressure, catalyst) is crucial.
-
Starting Material Purity: The purity of the starting materials can significantly impact the yield and purity of the final product.
Q2: I'm having difficulty purifying my product. What techniques are recommended?
Purification of this compound can typically be achieved by:
-
Distillation: Given its boiling point of approximately 226°C, vacuum distillation is an effective method for purification.[6]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel with a non-polar eluent (e.g., hexanes) is a suitable technique.
Data and Protocols
Typical Analytical Parameters
| Parameter | GC-MS | HPLC (Reversed-Phase) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |
| Carrier Gas/Mobile Phase | Helium at 1.0 mL/min | Acetonitrile:Water gradient |
| Injection Temperature | 250°C | N/A |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | 40°C |
| Detector | Mass Spectrometer (Scan mode: 50-550 m/z) | UV at 254 nm |
Common NMR Solvent Impurities
| Solvent | Residual Peak (ppm) | Water (ppm) |
| CDCl₃ | 7.26 | 1.56 |
| (CD₃)₂CO | 2.05 | 2.84 |
| (CD₃)₂SO | 2.50 | 3.33 |
| C₆D₆ | 7.16 | 0.40 |
| CD₃CN | 1.94 | 2.13 |
| CD₃OD | 3.31 | 4.87 |
| D₂O | 4.79 | 4.79 |
Illustrative Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane). Dilute serially to a final concentration of 10 µg/mL.
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table above.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode over the appropriate mass range.
-
Data Analysis: Integrate the peak corresponding to this compound and compare the resulting mass spectrum to a reference library for confirmation.
HPLC Analysis Protocol
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: Water, Solvent B: Acetonitrile) and degas them thoroughly.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient program and acquire UV data at the desired wavelength.
-
Data Analysis: Integrate the peak corresponding to the analyte and quantify using a calibration curve if necessary.
Identifying Contamination Sources
Use the following decision tree to help identify the source of contamination in your analytical system.
References
Technical Support Center: Methods for Separating Isomers of Methyltetralin
Welcome to the technical support center for the separation of methyltetralin isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the effective separation of methyltetralin positional isomers (1-methyltetralin and 2-methyltetralin) and their respective enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating methyltetralin isomers?
A1: The main challenges stem from the subtle structural differences between the isomers. Positional isomers, 1-methyltetralin and 2-methyltetralin, have very similar physical properties, including close boiling points, making their separation by fractional distillation difficult.[1][2] Enantiomers of each positional isomer have identical physical properties in an achiral environment, necessitating the use of chiral selectors for their resolution.
Q2: Which separation techniques are most effective for methyltetralin isomers?
A2: The choice of technique depends on the type of isomers being separated (positional vs. enantiomers) and the desired scale of purification.
-
For positional isomers (1- vs. 2-methyltetralin): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Adsorptive Separation are generally most effective. Fractional distillation can be attempted but may not yield high purity.
-
For enantiomers (e.g., (R)-1-methyltetralin vs. (S)-1-methyltetralin): Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Supercritical Fluid Chromatography (Chiral SFC) are the industry-standard methods.
Q3: Can I use fractional distillation to separate 1- and 2-methyltetralin?
A3: While theoretically possible, fractional distillation is challenging for separating 1- and 2-methyltetralin due to their very close boiling points. 1-methyltetralin has a boiling point of approximately 220-222°C, while the boiling point of 2-methyltetralin is estimated to be around 225°C. This small difference requires a highly efficient fractional distillation column and precise control over the distillation parameters.
Q4: What is the role of zeolites in separating positional isomers of methyltetralin?
A4: Zeolites can be used in adsorptive separation to separate positional isomers based on their size and shape differences.[3] While specific data for methyltetralin is limited, studies on similar aromatic isomers like xylenes show that zeolites with specific pore sizes and structures can selectively adsorb one isomer over another, enabling their separation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of methyltetralin isomers.
Chromatographic Methods (HPLC, GC, SFC)
Problem: Poor or no separation of positional isomers (1- and 2-methyltetralin).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For HPLC, screen different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to exploit subtle differences in polarity and aromatic interactions. For GC, use a polar capillary column (e.g., polyethylene glycol phase) which can offer better separation of aromatic isomers. |
| Suboptimal Mobile/Carrier Gas Flow Rate | Optimize the flow rate. A lower flow rate can increase resolution but will also increase run time and band broadening. |
| Incorrect Mobile Phase Composition (HPLC/SFC) | Systematically vary the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For normal-phase HPLC, alter the polarity of the non-polar and polar solvent mixture. For SFC, adjust the co-solvent percentage. |
| Inadequate Temperature Control | Optimize the column temperature. In GC, a temperature gradient program can be effective for separating compounds with close boiling points. In HPLC and SFC, temperature affects viscosity and interactions with the stationary phase. |
Problem: Poor or no resolution of enantiomers in Chiral HPLC/SFC.
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H) are often a good starting point for tetralin derivatives. |
| Suboptimal Mobile Phase | For normal-phase chiral HPLC, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar solvent (e.g., hexane). For SFC, adjust the type and percentage of the alcohol co-solvent. The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution. |
| Temperature Effects | Chiral separations can be highly temperature-sensitive. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition. |
| Low Analyte-CSP Interaction | If peaks elute too quickly with no separation, the mobile phase may be too strong. Reduce the polarity of the mobile phase in normal-phase or the organic content in reverse-phase. |
Fractional Distillation
Problem: Incomplete separation of 1- and 2-methyltetralin.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation Rate Too Fast | A slow and steady distillation rate is crucial for achieving equilibrium within the column. Reduce the heating rate to allow for proper fractionation. |
| Fluctuating Heat Source | Use a stable heating source (e.g., a heating mantle with a controller) to maintain a consistent boil-up rate. |
| Poor Insulation | Insulate the distillation column to minimize heat loss and maintain the temperature gradient. |
Crystallization
Problem: Co-crystallization or oiling out of isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Screen a variety of solvents or solvent mixtures to find a system where the two isomers have a significant difference in solubility at a given temperature. |
| Cooling Rate Too Fast | Rapid cooling can lead to the trapping of impurities and co-crystallization. Allow the solution to cool slowly and undisturbed. |
| Solution is Supersaturated | If the compound "oils out" (forms a liquid instead of a solid), the solution may be too concentrated or the cooling is too rapid for the given solvent. Try using a slightly larger volume of solvent or a slower cooling rate. |
Experimental Protocols
Gas Chromatography (GC) for Positional Isomer Separation
This protocol provides a general starting point for the separation of 1- and 2-methyltetralin.
-
Column: HP-INNOWax fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar phase column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 280°C
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol is a starting point for the separation of methyltetralin enantiomers, based on methods for similar tetralin derivatives.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
Quantitative Data Summary
The following tables summarize key physical properties and representative chromatographic data for methyltetralin isomers.
Table 1: Physical Properties of Methyltetralin Positional Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methyltetralin | C₁₁H₁₄ | 146.23 | ~220-222 |
| 2-Methyltetralin | C₁₁H₁₄ | 146.23 | ~225 (estimated) |
Table 2: Representative Chromatographic Separation Data for Aromatic Isomers
| Separation Method | Isomers | Stationary Phase | Mobile/Carrier | Typical Result |
| GC | Xylene Isomers | Polar Capillary | Helium | Baseline separation |
| HPLC | Xylene Isomers | MIL-53(Fe) | Acetonitrile/Water | Baseline separation |
| Chiral HPLC | Tetralin Derivatives | Chiralcel® OD-H | Hexane/Isopropanol | Enantiomeric resolution |
| Chiral SFC | Tetralin Derivatives | Chiralpak® AD-H | CO₂/Ethanol | Enantiomeric resolution |
Experimental and Logical Workflows
Below are diagrams illustrating the workflows for separating methyltetralin isomers.
References
Technical Support Center: Scale-Up of 6-Methyl-1,2,3,4-tetrahydronaphthalene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene. The information is tailored to address common challenges encountered during the scale-up of production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 2-methylnaphthalene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of 2-Methylnaphthalene | Inactive Catalyst: The catalyst may be old, have been improperly stored, or been deactivated by impurities. | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst under an inert atmosphere. - Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), for challenging substrates. - Purify the starting material to remove potential catalyst poisons like sulfur or nitrogen compounds. |
| Insufficient Hydrogen Pressure: The pressure in the reactor may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure in the reactor. For laboratory-scale reactions, a high-pressure reactor (autoclave) may be necessary to achieve sufficient conversion.[1] - Ensure the reactor is properly sealed and there are no leaks. | |
| Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. | - Increase the stirring rate to improve gas-liquid and liquid-solid mass transfer. - Ensure the reactor design and impeller type are suitable for three-phase reactions. | |
| Low Selectivity to this compound (High Levels of Byproducts) | Over-hydrogenation: The reaction may be proceeding too far, leading to the formation of 6-methyldecahydronaphthalene (methyldecalin). | - Reduce the reaction time and monitor the reaction progress closely using GC-MS. - Lower the hydrogen pressure or reaction temperature to decrease the rate of the second hydrogenation step. - Choose a catalyst with higher selectivity for the desired product. For example, some nickel-based catalysts have shown good selectivity for the partial hydrogenation of naphthalenes.[2] |
| Isomerization: Formation of other methyltetralin isomers may occur depending on the catalyst and reaction conditions. | - Optimize the choice of catalyst and support. The catalyst support can influence the product distribution. - Adjust the reaction temperature, as higher temperatures can sometimes lead to increased isomerization. | |
| Reaction Stalls or Slows Down Prematurely | Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst, leading to a loss of activity. | - Purify the 2-methylnaphthalene and solvent before use. Common poisons include sulfur and nitrogen compounds. - If a trace impurity is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction.[1] |
| Product Inhibition: The product itself may be inhibiting the catalyst at higher concentrations. | - This is less common for this type of reaction but can be investigated by studying the reaction kinetics at different substrate-to-product ratios. | |
| Exothermic Reaction is Difficult to Control at Scale | Poor Heat Transfer: The heat generated by the exothermic hydrogenation reaction is not being dissipated effectively, leading to a rapid temperature increase. | - Ensure the reactor has an efficient cooling system. - For larger scale reactions, consider a fed-batch or continuous flow process to better control the rate of reaction and heat generation. - Dilute the reaction mixture to increase the thermal mass. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound at scale?
The most prevalent method is the catalytic hydrogenation of 2-methylnaphthalene. This approach offers good atom economy and is a well-established industrial process. The choice of catalyst is crucial for achieving high selectivity to the desired product.
Q2: What are the key parameters to control during the scale-up of the catalytic hydrogenation of 2-methylnaphthalene?
The critical parameters to monitor and control are:
-
Temperature: Affects reaction rate and selectivity. Higher temperatures can lead to over-hydrogenation and byproduct formation.
-
Hydrogen Pressure: A key driving force for the reaction. Higher pressure generally increases the reaction rate but may also promote over-hydrogenation.
-
Agitation: Crucial for ensuring efficient mass transfer between the gas, liquid, and solid phases.
-
Catalyst Loading: The amount of catalyst used will influence the reaction rate.
-
Heat Transfer: Hydrogenation reactions are exothermic, and efficient heat removal is critical to prevent thermal runaways, especially at a larger scale.
Q3: Which catalysts are suitable for the selective hydrogenation of 2-methylnaphthalene to this compound?
Several types of catalysts can be used, with the choice depending on the desired selectivity, cost, and process conditions.
-
Nickel-based catalysts: Heterostructured Ni-NiO catalysts supported on alumina have been shown to be effective for this transformation.[2][3][4]
-
Palladium on Carbon (Pd/C): A common and versatile hydrogenation catalyst. Optimization of reaction conditions is necessary to maximize selectivity.
-
Platinum on Carbon (Pt/C): Another effective noble metal catalyst.
-
Rhodium and Ruthenium catalysts: These have also been investigated for the hydrogenation of methylnaphthalenes.[5]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small samples from the reaction mixture at regular intervals and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method to determine the conversion of the starting material and the relative amounts of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify impurities.
Q5: What are the main safety concerns when producing this compound at scale?
The primary safety concerns are:
-
Flammability: Hydrogen gas is highly flammable and explosive. The product, this compound, is also a combustible liquid.[6]
-
High-Pressure Operations: Working with high-pressure hydrogen requires specialized equipment and safety protocols.
-
Catalyst Handling: Some hydrogenation catalysts, particularly pyrophoric ones like Raney Nickel, require careful handling under an inert atmosphere.
-
Health Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[7]
Q6: Are there alternative synthesis routes to this compound?
Yes, an alternative approach is the Friedel-Crafts reaction. This can be achieved through a two-step process:
-
Friedel-Crafts Acylation: Reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(4-methylbenzoyl)propanoic acid.
-
Reduction: The resulting keto acid can then be reduced and cyclized to form this compound. This multi-step process may be more suitable for smaller-scale synthesis.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Methylnaphthalene
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | 2-MN Conversion (%) | 6-MT Yield (%) | Reference |
| NiO | Al₂O₃ | 340 | 4 | 8 | 90.8 | 59.7 | [2][3] |
| Ni-Mo | HY Zeolite | 400 | 8 | - | High | - | |
| Pd | Al₂O₃ | 250 | 4 | - | - | - | [2] |
Note: This table presents a summary of data from various sources and direct comparison may not be exact due to differences in experimental setups.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methylnaphthalene
This protocol is a general guideline for the laboratory-scale synthesis of this compound.
Materials:
-
2-Methylnaphthalene
-
NiO/Al₂O₃ catalyst (or another suitable catalyst like Pd/C)
-
Solvent (e.g., decalin or a high-boiling point alkane)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave reactor with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk flask and line for inert gas handling
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Activation (if required): Some catalysts may require pre-reduction. Follow the manufacturer's instructions. For the NiO/Al₂O₃ catalyst, reduction under a hydrogen flow at an elevated temperature may be necessary.
-
Reactor Setup: Add the 2-methylnaphthalene and solvent to the autoclave.
-
Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the catalyst to the reactor.
-
Pressurization: Seal the reactor again and purge with hydrogen gas several times before pressurizing to the desired reaction pressure (e.g., 4 MPa).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 340 °C). Monitor the pressure and temperature throughout the reaction. The reaction can be monitored by observing the uptake of hydrogen.
-
Cooling and Depressurization: Once the reaction is complete (as determined by hydrogen uptake or GC-MS analysis of a sample), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation and Reduction (Conceptual)
This protocol outlines a conceptual two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane or nitrobenzene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of succinic anhydride and toluene in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it over ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate to obtain the crude 3-(4-methylbenzoyl)propanoic acid.
Step 2: Clemmensen or Wolff-Kishner Reduction and Cyclization
-
The keto acid from Step 1 can be reduced to 4-(4-methylphenyl)butanoic acid using a standard reduction method like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.
-
The resulting carboxylic acid can then be cyclized to the corresponding tetralone using a strong acid like polyphosphoric acid.
-
The tetralone can be reduced to this compound via another reduction step (e.g., Wolff-Kishner or catalytic hydrogenation).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. gopani.com [gopani.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
preventing polymerization of 6-Methyl-1,2,3,4-tetrahydronaphthalene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 6-Methyl-1,2,3,4-tetrahydronaphthalene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the polymerization of this compound?
A1: While 1,2,3,4-tetrahydronaphthalene and its derivatives are generally stable, polymerization can be initiated by several factors, primarily through free-radical pathways.[1] Prolonged exposure to air and light can lead to the formation of peroxides, which can then initiate polymerization.[2] Elevated temperatures and the presence of radical initiators can also promote this undesirable side reaction. The benzylic protons in the tetralin structure can be susceptible to abstraction, leading to radical formation and subsequent polymerization.
Q2: What are the signs of polymerization in my reaction?
A2: The onset of polymerization can be indicated by several observable changes in the reaction mixture. These include:
-
An unexpected increase in viscosity.
-
The formation of a precipitate or solid material.
-
A noticeable change in color, often to a yellowish or brownish hue.
-
A significant and unexpected temperature increase in the reaction vessel.
Q3: How can I prevent the polymerization of this compound?
A3: The most effective method for preventing polymerization is the addition of a suitable inhibitor.[1] These compounds work by scavenging free radicals that initiate the polymerization process.[1] Additionally, maintaining a controlled reaction environment, such as working under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction from light, can significantly reduce the risk of polymerization.
Q4: What types of polymerization inhibitors are suitable for this compound?
A4: While specific studies on this compound are limited, inhibitors effective for other similar hydrocarbons can be used. These primarily fall into two categories:
-
Phenolic Compounds: Such as Butylated Hydroxytoluene (BHT) and Hydroquinone.[3][4] These act as antioxidants and radical scavengers.
-
Quinones: Benzoquinone and its derivatives are effective polymerization inhibitors.[4]
The choice of inhibitor may depend on the specific reaction conditions and the compatibility with other reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Polymerization has occurred. | If the reaction is not salvageable, discontinue the experiment. For future attempts, add a polymerization inhibitor at the start of the reaction and ensure an inert atmosphere. |
| A yellow or brown color develops in the reaction. | Onset of decomposition or polymerization. | Monitor the reaction closely. If other signs of polymerization appear, consider adding an inhibitor if compatible with the current reaction stage. For future runs, use a fresh, purified starting material and add an inhibitor. |
| Unexpected exotherm (sudden temperature increase). | Runaway polymerization reaction. | Immediately cool the reaction vessel using an ice bath and take appropriate safety precautions. This is a hazardous situation that can lead to a dangerous pressure buildup. |
| Inconsistent reaction yields. | Partial polymerization consuming the starting material. | Purify the this compound before use to remove any existing oligomers or peroxides. Consistently use a polymerization inhibitor in your reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Application
-
Inhibitor Selection: Choose a suitable inhibitor based on the reaction conditions (e.g., BHT, hydroquinone).
-
Determine Concentration: A typical concentration range for inhibitors is 50-200 ppm. The optimal concentration should be determined empirically for your specific reaction.
-
Addition of Inhibitor: Add the calculated amount of the inhibitor to the this compound before starting the reaction or adding other reagents.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Light Protection: If the reaction is light-sensitive, wrap the reaction vessel in aluminum foil.
-
Temperature Control: Maintain the reaction at the lowest feasible temperature to minimize the rate of potential polymerization.
Data on Common Polymerization Inhibitors
The following table summarizes common polymerization inhibitors that can be considered for preventing the polymerization of this compound, based on their effectiveness with similar compounds.
| Inhibitor | Class | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 50 - 200 ppm | Effective at scavenging free radicals.[4] |
| Hydroquinone | Phenolic | 100 - 500 ppm | Also acts as an antioxidant, preventing peroxide formation.[2] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 ppm | Highly effective, but may need to be removed before subsequent steps.[4] |
| Phenothiazine (PTZ) | Amine | 50 - 200 ppm | Can be very effective, sometimes used in combination with other inhibitors.[4] |
| Benzoquinone | Quinone | 100 - 1000 ppm | Effective inhibitor for styrene and vinyl acetate polymerization.[4] |
Visual Guides
Caption: Troubleshooting workflow for polymerization.
Caption: Free-radical polymerization and inhibition pathway.
References
Technical Support Center: Optimization of Catalyst Loading for 6-Methyl-1,2,3,4-tetrahydronaphthalene Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for the hydrogenation of 6-Methyl-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments. Insufficient active sites will lead to lower reaction rates.[1] |
| Catalyst Deactivation | - Poisoning: Ensure all reactants, solvents, and gases are free from impurities like sulfur or nitrogen compounds, which can poison noble metal and nickel catalysts.[2][3] - Coking: Catalyst deactivation can occur due to coke formation.[4] Consider catalyst regeneration or using fresh catalyst. |
| Inactive Catalyst | Use a fresh batch of catalyst. Catalysts can lose activity over time due to improper storage or handling.[5] |
| Inadequate Hydrogen Pressure | Increase the hydrogen pressure. Higher pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the reaction rate.[6] |
| Low Reaction Temperature | Increase the reaction temperature. Hydrogenation of aromatic rings often requires elevated temperatures to overcome the activation energy.[7] However, excessively high temperatures can lead to side reactions.[4] |
| Poor Mass Transfer | - Ensure vigorous stirring to facilitate contact between the substrate, hydrogen, and catalyst. - Select a solvent that provides good solubility for the substrate and does not inhibit the catalyst.[5] |
Issue 2: Poor Selectivity (Formation of Undesired Byproducts)
| Potential Cause | Troubleshooting Step |
| Excessive Catalyst Loading | An overly high concentration of catalyst can sometimes lead to side reactions.[1] Optimize the loading to find a balance between conversion and selectivity. |
| High Reaction Temperature | High temperatures can favor over-hydrogenation or isomerization.[4] A temperature optimization study is recommended. |
| Inappropriate Catalyst Choice | The choice of catalyst metal (e.g., Pd, Pt, Ni) and support (e.g., carbon, alumina) can significantly influence selectivity.[8] For instance, nickel-based catalysts are effective for naphthalene hydrogenation.[9] |
| Incorrect Reaction Time | Monitor the reaction progress over time. Prolonged reaction times can lead to the formation of fully saturated products or isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for this type of hydrogenation?
A1: A common starting point for catalyst loading is around 10% (w/w) of the substrate.[5] However, the optimal loading will depend on the specific catalyst, reaction conditions, and desired outcome.
Q2: How do I choose the right catalyst for the hydrogenation of this compound?
A2: The choice of catalyst is critical. Nickel-based catalysts, such as Ni/Al2O3, are frequently used for the hydrogenation of naphthalene and its derivatives due to their good activity and relative cost-effectiveness.[9][10] Palladium (Pd) and Platinum (Pt) on carbon or other supports are also highly effective, often showing high activity under milder conditions.[8][11] The selection may depend on the desired selectivity and the presence of functional groups that could be affected by the catalyst.
Q3: What are the optimal temperature and pressure ranges for this reaction?
A3: The hydrogenation of aromatic rings typically requires more forcing conditions than simple alkenes.[7][12] Temperatures can range from 100°C to over 300°C, and pressures from atmospheric to several hundred atmospheres. For the hydrogenation of 2-methylnaphthalene to this compound using a NiO/Al2O3 catalyst, optimal conditions were found to be 340°C and 4 MPa (approximately 40 atm).[13] It is crucial to perform optimization studies for your specific setup.
Q4: Can the catalyst be reused?
A4: In many cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to poisoning, coking, or mechanical loss.[6] Catalyst regeneration procedures, such as calcination, may be necessary to restore activity.
Q5: What solvents are suitable for this reaction?
A5: Polar solvents like methanol and ethanol are often good choices for hydrogenation reactions.[5] Other solvents such as ethyl acetate, THF, and even water (if the substrate is soluble) can be used. The key is to use a solvent that dissolves the starting material and does not deactivate the catalyst.[5]
Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a general procedure for optimizing the catalyst loading for the hydrogenation of this compound.
1. Materials and Equipment:
-
This compound
-
Hydrogenation catalyst (e.g., 10% Pd/C, Raney Nickel, or Ni/Al2O3)
-
Solvent (e.g., ethanol, ethyl acetate)
-
High-pressure autoclave or a similar hydrogenation reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))
2. Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry.
-
Reactant and Solvent Addition:
-
To the reactor, add a known amount of this compound.
-
Add the chosen solvent.
-
-
Catalyst Addition:
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air, especially for pyrophoric catalysts like Raney Nickel or dry Pd/C.[11]
-
For the initial experiment, a catalyst loading of 5-10% by weight relative to the substrate is a reasonable starting point.
-
-
System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., starting at 10-40 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., starting at 100-150°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals (if the reactor setup allows) and analyzing them by GC-MS to determine the conversion of the starting material and the formation of products.
-
-
Reaction Work-up:
-
After the reaction is complete (as determined by monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often kept wet with solvent during filtration.[11]
-
Analyze the crude product to determine the final conversion and selectivity.
-
-
Optimization:
-
Repeat the experiment with varying catalyst loadings (e.g., 2%, 5%, 10%, 15% w/w) while keeping other parameters (temperature, pressure, solvent, stirring speed) constant to determine the optimal catalyst amount.
-
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. helgroup.com [helgroup.com]
- 2. aocs.org [aocs.org]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 水素化触媒 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and quality of this compound in research and drug development settings. This document outlines the principles, experimental protocols, and performance characteristics of commonly employed analytical methods, supported by experimental data.
Method Comparison
A variety of analytical techniques can be employed for the characterization of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or impurity profiling. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Method | Principle | Information Provided | Key Performance Characteristics |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, quantification, and separation of volatile impurities. | High Resolution: Capable of separating complex mixtures. Sensitivity: Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Quantitative: Highly accurate and precise for quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity determination, quantification of non-volatile impurities, and stability studies. | Versatility: A wide range of stationary and mobile phases allows for method optimization. Sensitivity: UV detection is commonly used, with sensitivity depending on the chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation and confirmation. | Structural Detail: Provides detailed information about the molecular structure, including connectivity and stereochemistry. Non-destructive: The sample can be recovered after analysis. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination and structural information from fragmentation patterns. | High Sensitivity: Capable of detecting trace amounts of the analyte. Specificity: Provides a unique fragmentation pattern that can be used for identification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC-FID)
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar column, such as one with a polydimethyl siloxane stationary phase, is suitable for the separation of non-polar compounds like this compound.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR:
-
Acquisition of a standard proton spectrum will show characteristic signals for the aromatic, benzylic, and aliphatic protons.
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled carbon spectrum will provide information on the number and types of carbon atoms in the molecule.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. It is often coupled with a chromatographic technique like GC (GC-MS).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Conditions: As described in the GC-FID protocol.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound which can be used for comparison.[2]
Logical Workflow for Method Selection
The selection of an appropriate analytical method is a critical step in the characterization of this compound. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting the appropriate analytical method.
Conclusion
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. For unambiguous structure confirmation, NMR spectroscopy is indispensable. For purity assessment and quantification of volatile components, GC-FID is a robust and sensitive method. Mass spectrometry, particularly when coupled with GC, provides valuable information on molecular weight and structure. The choice of the most suitable method or combination of methods will be dictated by the specific analytical goals, available instrumentation, and the nature of the sample being investigated.
References
A Comparative Analysis of 6-Methyl-1,2,3,4-tetrahydronaphthalene and Other Alkylated Naphthalenes for Drug Development Professionals
An objective guide for researchers and scientists on the performance and characteristics of 6-Methyl-1,2,3,4-tetrahydronaphthalene in comparison to other alkylated naphthalenes, supported by available data.
This guide provides a comparative overview of this compound and other structurally related alkylated naphthalenes, including 1-methylnaphthalene and 2-methylnaphthalene. The focus is on physicochemical properties, metabolic profiles, and potential biological activities relevant to drug discovery and development. While direct comparative pharmacological data for this compound is limited in publicly available literature, this guide synthesizes existing information on related compounds to provide a valuable resource for researchers.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key properties of this compound and its comparators.
| Property | This compound | 1-Methylnaphthalene | 2-Methylnaphthalene | Tetralin (1,2,3,4-tetrahydronaphthalene) |
| Molecular Formula | C₁₁H₁₄[1][2] | C₁₁H₁₀ | C₁₁H₁₀ | C₁₀H₁₂[3] |
| Molar Mass ( g/mol ) | 146.23[1][2] | 142.20 | 142.20 | 132.21[3] |
| Melting Point (°C) | -40[1] | -22 | 34-36 | -35.8[3] |
| Boiling Point (°C) | ~226[1] | 244.6 | 241-242 | 207[3] |
| Density (g/cm³) | 0.954[1] | 1.02 | 1.006 | 0.970[3] |
Metabolic Profile
The metabolism of alkylated naphthalenes is a critical factor in determining their potential toxicity and pharmacokinetic profile. Alkylation can significantly influence the metabolic pathway, shifting it from aromatic ring oxidation to side-chain oxidation.
A study on the in vitro metabolism of naphthalene and its alkylated congeners by rat and human liver microsomes revealed that the presence of an alkyl substituent shifts the metabolism in favor of alkyl side-chain oxidation at the expense of aromatic ring oxidation.[4][5] This is significant because aromatic oxidation is a key step in the formation of potentially DNA-reactive metabolites.[5]
For 1-methylnaphthalene and 2-methylnaphthalene, alkyl side-chain oxidation was the preferred metabolic route in rat liver microsomes.[4][5] In human liver microsomes, this preference for side-chain oxidation was observed for 2-methylnaphthalene.[4][5] The study also noted that longer alkyl side chains (six or more carbons) appeared to hinder overall metabolism.[4] While this compound was not explicitly included in this study, it is reasonable to hypothesize that its methyl group would also be a primary site for oxidative metabolism.
Biological Activity and Structure-Activity Relationships
Direct pharmacological data for this compound is scarce in the public domain. However, the tetralin scaffold is a common motif in centrally active compounds, particularly those targeting dopamine and serotonin receptors. Structure-activity relationship (SAR) studies on functionalized tetralin derivatives provide insights into how alkylation might influence biological activity.
For instance, studies on C1-methylated derivatives of 5-hydroxy-2-(di-n-propylamino)tetralin have shown that methylation can modulate dopamine receptor agonist activity.[6] Similarly, derivatives of cis-2-amino-8-hydroxy-1-methyltetralin have been characterized as mixed 5-HT1A receptor agonists and dopamine D2 receptor antagonists.[7] These findings suggest that the position of the methyl group on the tetralin ring is a critical determinant of pharmacological activity. However, it is important to note that these compounds possess additional amino and hydroxyl groups that are crucial for receptor interaction, and their SAR may not be directly translatable to the non-functionalized this compound.
Regarding the comparator compounds, 1-methylnaphthalene has been reported to bind to the aryl hydrocarbon receptor (AhR). Both 1- and 2-methylnaphthalene are known to be toxic, with effects on the respiratory system.[8][9]
Due to the lack of specific binding affinity data for this compound, a quantitative comparison of its performance with other alkylated naphthalenes in terms of receptor interaction is not possible at this time.
Experimental Protocols
To facilitate further research, this section provides detailed, standardized protocols for conducting receptor binding assays for dopamine D2 and serotonin 5-HT2A receptors, which are common targets for tetralin-based compounds.
Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)
This protocol is adapted from standard radioligand binding assay procedures.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone (a D2/D3/D4 antagonist).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of test compound (e.g., this compound) at various concentrations or vehicle for total binding.
-
50 µL of 10 µM (+)-butaclamol for non-specific binding.
-
50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
100 µL of membrane preparation (protein concentration adjusted to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plates at 25°C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay ([³H]-Ketanserin)
This protocol is based on established methods for 5-HT2A receptor binding.
Materials:
-
Membrane Preparation: Rat cortical tissue or cells expressing human 5-HT2A receptors.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the D2 receptor binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations or vehicle.
-
50 µL of 10 µM Mianserin for non-specific binding.
-
50 µL of [³H]-Ketanserin (final concentration ~0.5-1.0 nM).
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Filtration: Terminate the incubation and wash the filters as described above.
-
Counting: Measure the radioactivity as described above.
-
Data Analysis: Analyze the data as described for the D2 receptor binding assay.
Signaling Pathways and Experimental Workflows
To visualize the potential downstream effects of compounds interacting with dopamine and serotonin receptors, the following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. chembk.com [chembk.com]
- 2. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]
- 3. Serotonin Receptors in Areas of the Emotion Regulation Network in Human and Rat Brains—A Comparative Autoradiographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of cis-2-amino-8-hydroxy-1-methyltetralin: mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Purity Validation of 6-Methyl-1,2,3,4-tetrahydronaphthalene by GC-MS
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is a cornerstone of robust and reliable research. This guide provides a comprehensive overview of the validation of 6-Methyl-1,2,3,4-tetrahydronaphthalene purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique. We will explore the experimental protocol and compare the expected performance of GC-MS with an alternative method, High-Performance Liquid Chromatography (HPLC), supported by data from analogous aromatic compounds.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. Both GC-MS and HPLC are suitable for the analysis of this compound, a volatile aromatic compound. The following table summarizes a typical performance comparison between the two methods, based on established validation parameters for similar aromatic compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 80 - 115% | 98 - 102% |
| Precision (RSD%) | < 15% | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 5 µg/L | ~0.5 µg/mL |
Experimental Protocol: Purity Validation by GC-MS
This section details a standard protocol for the validation of this compound purity using GC-MS. The method is designed to be sensitive, specific, and reproducible.
Materials and Reagents
-
This compound: Analytical standard (>99.5% purity) and sample for testing.
-
Solvent: Hexane or Dichloromethane (GC grade).
-
Internal Standard (IS): A non-interfering compound with similar chemical properties, such as Chrysene-d12.
-
Inert Gas: Helium (99.999% purity).
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI).
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound analytical standard at a concentration of 1000 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration within the calibration range. Spike with the internal standard at the same concentration as the calibration standards.
GC-MS Parameters
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring the molecular ion (m/z 146) and characteristic fragment ions (e.g., m/z 131, 115).
Data Analysis and Purity Calculation
-
Identification: The retention time and mass spectrum of the main peak in the sample chromatogram should match that of the this compound analytical standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Purity Calculation: Determine the concentration of this compound in the sample solution using the calibration curve. The purity is then calculated as the percentage of the determined concentration relative to the nominal concentration of the prepared sample solution. Impurities are identified by their mass spectra and their percentage area is reported.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the GC-MS validation of this compound, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for GC-MS purity validation.
Caption: Logical relationship of validation parameters.
A Comparative Analysis of the Reactivity of Methyltetralin Isomers: A Guide for Researchers
For professionals in chemical synthesis and drug development, a nuanced understanding of the reactivity of isomeric compounds is essential for efficient and predictable outcomes. This guide offers a comparative study of the reactivity of various methyltetralin isomers. In the absence of extensive direct comparative studies, this analysis integrates established principles of organic chemistry with available experimental data on methyltetralin and related compounds to provide a comprehensive overview for researchers.
Theoretical Comparison of Reactivity
The reactivity of methyltetralin isomers in key chemical transformations such as oxidation, nitration, and catalytic reforming is primarily dictated by the position of the methyl group on the tetralin framework. This substitution influences both the electronic and steric characteristics of the molecule.
Electronic Effects: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The position of the methyl group determines which positions on the aromatic ring are most activated.
-
1-Methyltetralin and 5-Methyltetralin: The methyl group is directly attached to the aromatic ring. In 5-methyltetralin, the methyl group activates the ortho and para positions (positions 6 and 8, and 4 respectively). In 1-methyltetralin, the methyl group is on the saturated ring, and its electronic effect on the aromatic ring is less direct, primarily proceeding through hyperconjugation.
-
2-Methyltetralin and 6-Methyltetralin: In 6-methyltetralin, the methyl group is on the aromatic ring and activates the ortho and para positions (positions 5 and 7, and 8 respectively). In 2-methyltetralin, the methyl group is on the saturated ring and its influence on the aromatic ring's reactivity is less pronounced.
Steric Effects: The steric hindrance caused by the methyl group and the fused saturated ring can influence the regioselectivity of reactions. For instance, in 5-methyltetralin, the position ortho to the methyl group (position 6) is sterically hindered by the adjacent saturated ring, which may favor substitution at the less hindered position 7.
Based on these principles, a predicted order of reactivity for electrophilic aromatic substitution would be: 6-methyltetralin > 5-methyltetralin > 1-methyltetralin ≈ 2-methyltetralin . The isomers with the methyl group on the aromatic ring are expected to be more reactive than those with the methyl group on the aliphatic ring.
Comparative Experimental Data
While direct comparative quantitative data is limited, the following tables summarize relevant experimental findings for reactions involving methyltetralin isomers and related compounds.
Table 1: Oxidation of Methyl-Substituted Naphthalenes and Tetralins
| Compound | Oxidant/Catalyst | Products | Observations |
| 1-Methylnaphthalene | MCP-EPFRs | n-(hydroxymethyl)naphthalene, 1,4-naphthoquinone, 4-hydroxy-4-methylnaphthalene-1-one | Oxidation was observed in the presence of environmentally persistent free radicals (EPFRs).[1] |
| Tetralin | Ce(IV) / Ru(III) | Tetralone | The reaction kinetics were studied in an aqueous nitric acid medium. |
Table 2: Dehydrogenation of Tetralin Derivatives
| Compound | Catalyst | Temperature (°C) | Pressure (bar) | Key Findings |
| Tetralin | NiMo/Al2O3 | 210-380 | 18 | NiMo showed slightly higher dehydrogenation activity than CoMo.[2][3] |
| Tetralin | Pd/C | 220 | - | High conversion to naphthalene was observed.[4] |
| 2-Methyl-1-tetralone | 10% Pd/C | Reflux in Toluene | - | A common method for the synthesis of 2-methyl-1-naphthol.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are generalized procedures for key reactions involving methyltetralin isomers, based on established methods for related compounds.
Protocol 1: Liquid-Phase Dehydrogenation
Objective: To dehydrogenate a methyltetralin isomer to the corresponding methylnaphthalene.
Materials:
-
Methyltetralin isomer
-
Palladium on carbon (10% Pd/C)
-
High-boiling point solvent (e.g., toluene, decalin)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the methyltetralin isomer in a suitable high-boiling point solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas for 5-10 minutes.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography or recrystallization.[5]
Protocol 2: Aromatic Nitration
Objective: To introduce a nitro group onto the aromatic ring of a methyltetralin isomer.
Materials:
-
Methyltetralin isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Cool the methyltetralin isomer in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise to the methyltetralin, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Isolate the product by filtration or extraction.
-
Wash the product with water and a dilute solution of sodium bicarbonate to remove any residual acid.
-
Purify the product by recrystallization or chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.
Caption: General reaction pathway for the electrophilic nitration of a methyltetralin isomer.
Caption: A generalized experimental workflow for the dehydrogenation of methyltetralin isomers.
Conclusion
The reactivity of methyltetralin isomers is a subject of significant interest in organic synthesis. While direct comparative data remains scarce, a theoretical framework based on electronic and steric effects can guide predictions of their relative reactivity. The provided experimental protocols and reaction data for related compounds offer a solid foundation for researchers to design and conduct their own comparative studies. Further experimental investigation is necessary to fully elucidate the nuanced differences in the chemical behavior of these versatile isomers.
References
- 1. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Dehydrogenation of tetralin on Pd/C and Te-Pd/C catalysts in the liquid-film state under distillation conditions | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 6-Methyl-1,2,3,4-tetrahydronaphthalene and Its Precursors
This guide provides a detailed spectroscopic comparison of 6-Methyl-1,2,3,4-tetrahydronaphthalene and its synthetic precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The data presented is based on established spectroscopic principles and available literature data.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step process starting from toluene and succinic anhydride. This pathway involves two key reduction steps and two Friedel-Crafts acylation reactions. The intermediates and the final product are subjected to spectroscopic analysis at each stage to confirm their structure and purity.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| 4-oxo-4-(p-tolyl)butanoic acid | ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.2 (d, 2H, Ar-H meta to C=O), ~3.2 (t, 2H, -CH₂-C=O), ~2.7 (t, 2H, -CH₂-COOH), ~2.4 (s, 3H, Ar-CH₃) |
| 4-(p-tolyl)butanoic acid | ~7.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~2.6 (t, 2H, Ar-CH₂-), ~2.3 (t, 2H, -CH₂-COOH), ~2.3 (s, 3H, Ar-CH₃), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| 6-methyl-1-tetralone | ~7.8 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.9 (t, 2H, Ar-CH₂-), ~2.6 (t, 2H, -CH₂-C=O), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (m, 2H, -CH₂-CH₂-CH₂-) |
| This compound [1] | ~6.9-6.8 (m, 3H, Ar-H), ~2.7 (t, 2H, Ar-CH₂-), ~2.7 (t, 2H, Ar-CH₂-), ~2.2 (s, 3H, Ar-CH₃), ~1.8 (m, 4H, -CH₂-CH₂-) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm |
| 4-oxo-4-(p-tolyl)butanoic acid | ~198 (C=O, ketone), ~178 (C=O, acid), ~144 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~33 (-CH₂-), ~28 (-CH₂-), ~21 (Ar-CH₃) |
| 4-(p-tolyl)butanoic acid | ~179 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~35 (-CH₂-), ~33 (-CH₂-), ~26 (-CH₂-), ~21 (Ar-CH₃) |
| 6-methyl-1-tetralone | ~198 (C=O), ~144 (Ar-C), ~137 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~39 (-CH₂-), ~30 (-CH₂-), ~23 (-CH₂-), ~21 (Ar-CH₃) |
| This compound [1] | ~135 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~30 (-CH₂-), ~29 (-CH₂-), ~24 (-CH₂-), ~23 (-CH₂-), ~21 (Ar-CH₃) |
IR Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-oxo-4-(p-tolyl)butanoic acid | 3300-2500 (O-H, broad), 1710 (C=O, acid), 1680 (C=O, ketone), 1605 (C=C, aromatic) |
| 4-(p-tolyl)butanoic acid | 3300-2500 (O-H, broad), 1700 (C=O, acid), 1610 (C=C, aromatic) |
| 6-methyl-1-tetralone | 1685 (C=O, conjugated ketone), 1610 (C=C, aromatic), 2950 (C-H, aliphatic) |
| This compound [1][2] | 3050 (C-H, aromatic), 2930, 2860 (C-H, aliphatic), 1615, 1500 (C=C, aromatic) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | |---|---| | 4-oxo-4-(p-tolyl)butanoic acid | 192 | 119 ([CH₃C₆H₄CO]⁺), 91 ([C₇H₇]⁺) | | 4-(p-tolyl)butanoic acid | 178 | 160 ([M-H₂O]⁺), 105 ([CH₃C₆H₄CH₂]⁺), 91 ([C₇H₇]⁺) | | 6-methyl-1-tetralone | 160 | 132 ([M-CO]⁺), 117 ([M-CO-CH₃]⁺) | | This compound [1] | 146 | 131 ([M-CH₃]⁺), 115, 91 ([C₇H₇]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquids : Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solids : Place a small amount of the solid powder onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample spectrum.
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, providing valuable structural information.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Data Analysis : A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.[3]
References
determination of enantiomeric excess in chiral 6-Methyl-1,2,3,4-tetrahydronaphthalene derivatives
An Expert's Comparative Guide to Determining Enantiomeric Excess in Chiral 6-Methyl-1,2,3,4-tetrahydronaphthalene Derivatives
Introduction: The Significance of Stereoisomerism in Tetralin Scaffolds
The this compound (tetralin) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including ligands for melatonin receptors.[1] The introduction of a chiral center into these molecules means they can exist as enantiomers—non-superimposable mirror images that often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is not merely an analytical task; it is a critical requirement for developing safe and effective chiral drugs.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will focus on the three most robust and widely adopted methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Core Methodologies
The determination of enantiomeric excess relies on converting a mixture of enantiomers into a system where they can be distinguished. This is typically achieved by introducing another chiral entity, leading to the formation of diastereomeric pairs which, unlike enantiomers, have different physical properties. Chromatographic and spectroscopic methods leverage this principle in distinct ways.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the gold standard for enantiomeric separation due to its versatility, resolution, and scalability. The technique's success hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differentially.
Principle of Separation: Enantioseparation on a CSP is governed by the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on thecolumn, thus enabling their separation. The primary interactions exploited are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
For tetralin derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are particularly effective.[1][2]
-
Cellulose-based CSPs , such as cellulose tris(3,5-dimethylphenylcarbamate), offer a highly ordered structure with chiral grooves and pockets, providing excellent shape recognition for rigid structures like the tetralin core.[3]
-
Cyclodextrin-based CSPs utilize a toroidal structure, creating a chiral cavity into which an enantiomer can be included. Separation is driven by differences in the fit and interaction of each enantiomer within this cavity.[2]
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for ee determination via Chiral HPLC.
Detailed Experimental Protocol (HPLC)
This protocol is a representative example for the separation of methoxy-tetralin derivatives based on established methods.[1]
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Prepare a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The alcohol percentage is a critical parameter; decreasing it generally increases retention and resolution but also analysis time.[1] Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C. Temperature can influence resolution; this should be controlled.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the tetralin derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Identify the peaks corresponding to the two enantiomers (typically by running a racemic standard first).
-
-
Calculation:
-
Integrate the area under each enantiomer peak.
-
Calculate the enantiomeric excess using the formula: ee% = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for volatile and thermally stable compounds. While some tetralin derivatives may require derivatization to increase their volatility, this method can offer extremely high resolution and speed.
Principle of Separation: Similar to HPLC, chiral GC employs a chiral stationary phase. The most common are derivatized cyclodextrins dispersed in a polysiloxane liquid phase.[4] These cyclodextrin derivatives, such as permethylated beta-cyclodextrin, offer a chiral cavity for inclusion complexation, leading to differential retention times for the enantiomers.
Causality in Method Design: The choice of a GC method is often dictated by the analyte's volatility. For this compound derivatives, which are relatively non-polar, GC can be an excellent choice. If the molecule contains polar functional groups (e.g., hydroxyl, amine), derivatization (e.g., silylation, acylation) is often necessary to block these groups, reduce polarity, and improve thermal stability and peak shape.
Detailed Experimental Protocol (GC)
-
System Preparation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Column: Rt-βDEXsm (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C. This temperature program must be optimized to achieve baseline separation.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of ~1 mg/mL.
-
(If necessary) Perform derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analytes with active hydrogens.
-
-
Analysis:
-
Inject 1 µL of the sample using a split injection (e.g., 50:1 split ratio) to avoid column overloading.
-
Acquire the chromatogram.
-
-
Calculation:
-
Integrate the peak areas and calculate the ee% as described for HPLC.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, leading to distinguishable signals for each enantiomer.[5]
Principle of ee Determination: A chiral solvating agent (CSA) is added to a solution of the chiral analyte. The CSA interacts non-covalently (via hydrogen bonding, π-π stacking, etc.) with both enantiomers to form transient diastereomeric solvates.[6] These diastereomeric complexes exist in a fast equilibrium on the NMR timescale. Because they are chemically non-equivalent, the time-averaged chemical shifts of corresponding protons in the two enantiomers become different (Δδ), resulting in a splitting of NMR signals.[6][7] The enantiomeric excess can then be determined by integrating these separated signals.
Mechanism of Chiral Recognition by a CSA
Caption: A CSA forms diastereomeric complexes, causing distinct NMR signals.
Detailed Experimental Protocol (NMR)
-
Reagent and Sample Preparation:
-
Analyte: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). A non-polar solvent is often preferred to favor the intermolecular interactions required for discrimination.[6] A typical concentration is ~10-20 mM.
-
Chiral Solvating Agent (CSA): Choose a suitable CSA. Pirkle's alcohol or macrocyclic agents are common choices. Prepare a stock solution of the CSA.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube. The molar ratio of CSA to analyte is critical and must be optimized; start with a 1:1 ratio and incrementally increase the amount of CSA until maximum signal separation (Δδ) is observed without excessive line broadening.
-
Acquire ¹H NMR spectra after each addition of CSA. Look for the splitting of a well-resolved singlet signal, such as the methyl group protons, into two distinct signals.
-
-
Calculation:
-
Once optimal signal separation is achieved, carefully integrate the two resolved peaks corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = (|Integral₁ - Integral₂| / |Integral₁ + Integral₂|) * 100
-
Quantitative Performance Comparison
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Physical separation on a chiral stationary phase | Physical separation on a chiral stationary phase | In-situ formation of diastereomeric complexes |
| Resolution | Very Good to Excellent | Excellent | Moderate (depends on Δδ) |
| Analysis Time | 10 - 40 minutes per sample | 5 - 30 minutes per sample | < 5 minutes per sample (after setup) |
| Sensitivity (LOD/LOQ) | High (can detect <0.1% of minor enantiomer)[2] | Very High (FID is highly sensitive) | Lower (typically requires >1-5% of minor enantiomer) |
| Sample Prep | Simple dissolution and filtration | May require derivatization for polar analytes | Simple dissolution, but requires CSA optimization |
| Destructive? | Yes (unless collected) | Yes | No (sample can be recovered) |
| Key Advantage | Broad applicability, well-established, scalable | Highest resolution for volatile compounds | Very fast, non-destructive, simple sample prep |
| Key Limitation | Slower throughput, higher solvent consumption | Limited to volatile/thermally stable compounds | Lower sensitivity, potential for peak overlap |
Guide to Method Selection
Choosing the optimal method depends on the specific research question, available instrumentation, and sample properties.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The determination of enantiomeric excess for chiral this compound derivatives can be reliably achieved using Chiral HPLC, Chiral GC, or NMR with chiral solvating agents.
-
Chiral HPLC stands out as the most versatile and robust method, offering excellent resolution and sensitivity for a wide range of tetralin derivatives. It is the recommended starting point for most applications, especially in regulated environments.
-
Chiral GC provides unparalleled resolution for analytes that are volatile and thermally stable, making it an ideal choice when speed and separation efficiency are paramount.
-
NMR with CSAs is an exceptionally fast and non-destructive technique, perfectly suited for rapid screening, reaction monitoring, and situations where sample preservation is crucial, though it comes with a trade-off in sensitivity.
The ultimate choice of method should be guided by a thorough consideration of the analyte's properties, the required level of accuracy and sensitivity, and the specific goals of the analysis. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate technique for their work.
References
- 1. Chiral resolution of the enantiomers of tetrahydronaphthalenic derivatives, new agonist and antagonist ligands for melatonin receptors, using high-performance liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Spectral Data for 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data for 6-Methyl-1,2,3,4-tetrahydronaphthalene and Related Compounds.
This guide provides a comprehensive comparison of spectral data for this compound, a key chemical intermediate, with its structural isomer 5-Methyl-1,2,3,4-tetrahydronaphthalene and the parent compound 1,2,3,4-tetrahydronaphthalene. By cross-referencing data from established databases, this guide aims to support researchers in compound identification, purity assessment, and quality control. The spectral data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted analytical perspective.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its selected alternatives. This data has been compiled from various public spectral databases.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Benzylic Protons | Aliphatic Protons | Methyl Protons |
| This compound | Data not available in searched databases | ~2.7 ppm | ~1.8 ppm | ~2.3 ppm |
| 5-Methyl-1,2,3,4-tetrahydronaphthalene | ~6.9-7.1 ppm | ~2.5-2.8 ppm | ~1.7-1.8 ppm | ~2.2 ppm |
| 1,2,3,4-tetrahydronaphthalene | ~7.1 ppm | ~2.7 ppm | ~1.8 ppm | - |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic C | Aromatic CH | Benzylic CH₂ | Aliphatic CH₂ | Methyl C |
| This compound | 135.0, 134.5 | 129.0, 128.8, 126.5 | 29.5, 29.2 | 23.3, 23.2 | 20.9 |
| 5-Methyl-1,2,3,4-tetrahydronaphthalene | 136.5, 135.8 | 128.9, 126.3, 125.9 | 30.5, 29.6 | 23.1, 22.9 | 19.3 |
| 1,2,3,4-tetrahydronaphthalene [1] | 137.1 | 129.2, 125.9 | 29.3 | 23.3 | - |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) |
| This compound | ~3050-3000 | ~2950-2850 | ~1600, ~1500 |
| 5-Methyl-1,2,3,4-tetrahydronaphthalene | ~3050-3000 | ~2950-2850 | ~1600, ~1500 |
| 1,2,3,4-tetrahydronaphthalene | ~3050-3000 | ~2950-2850 | ~1600, ~1490 |
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 146 | 131, 115, 91 |
| 5-Methyl-1,2,3,4-tetrahydronaphthalene | 146 | 131, 115, 91 |
| 1,2,3,4-tetrahydronaphthalene | 132 | 104, 91 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is typically necessary to obtain a high-quality spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The components of the sample are separated on a capillary column (e.g., a non-polar column like DB-5). A typical temperature program might start at a low temperature (e.g., 50°C), ramp to a higher temperature (e.g., 250°C) to elute the compounds of interest.
-
MS Detection: As the compounds elute from the GC column, they are introduced into the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for cross-referencing experimentally acquired spectral data with online databases for compound identification and verification.
Caption: Workflow for spectral data analysis and database cross-referencing.
References
A Comparative Analysis of the Solvent Properties of Tetralin and 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the solvent properties of tetralin and its methylated derivative, 6-Methyl-1,2,3,4-tetrahydronaphthalene. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate solvent for their specific applications. This document outlines the key physical and chemical properties of both solvents, supported by experimental data, and provides standardized methodologies for their determination.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key solvent properties of tetralin and this compound, offering a clear and concise comparison of their quantitative data.
| Property | Tetralin | This compound |
| Molecular Formula | C₁₀H₁₂ | C₁₁H₁₄ |
| Molecular Weight | 132.20 g/mol | 146.23 g/mol |
| Boiling Point | 206-208 °C[1] | 229 °C[2] |
| Melting Point | -35.8 °C[3][4] | -40 °C[2][5] |
| Density | 0.970 g/cm³ (at 20 °C)[3] | 0.950 g/mL[2] |
| Viscosity | 2.02 cP (at 25 °C)[1][6] | Not readily available |
| Flash Point | 77 °C (closed cup)[1][6] | Not readily available |
| Solubility in Water | Insoluble[1][3] | Not readily available |
| Solubility in Organic Solvents | Miscible with acetone, benzene, ethanol, ether, and other organic solvents.[3] | Not readily available |
Structural Relationship and Derivation
The structural relationship between naphthalene, tetralin, and this compound is crucial to understanding their properties. Tetralin is a hydrogenated derivative of naphthalene, where one of the aromatic rings is saturated.[7] this compound is a further derivative of tetralin, featuring a methyl group substitution on the aromatic ring. This structural progression influences their physical and chemical characteristics, such as boiling point and density.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key solvent properties presented in this guide. These protocols are based on established standards to ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling point of an organic solvent can be determined using a distillation method as outlined in ASTM D1078. This method is applicable to volatile organic liquids with a boiling range between 30 and 350 °C.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving graduate
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
Measure 100 mL of the solvent into the distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus.
-
Heat the flask and record the temperature at which the first drop of distillate is collected as the initial boiling point.
-
Continue distillation and record the temperature at regular intervals of collected volume.
-
The final boiling point is the temperature at which the last drop of liquid evaporates from the bottom of the flask.
Determination of Density
The density of liquid chemicals can be determined using a pycnometer as described in ASTM D891, Method B. This method offers high accuracy.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
Water bath
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with the solvent, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the solvent to the calibration mark.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.
Determination of Viscosity
The kinematic viscosity of transparent liquids can be determined using a calibrated glass capillary viscometer according to ASTM D445.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Filter the solvent sample to remove any particulate matter.
-
Charge the viscometer with the solvent.
-
Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
-
Using suction, draw the liquid up through the capillary tube to a point above the timing marks.
-
Allow the liquid to flow freely down the capillary.
-
Measure the time it takes for the meniscus to pass between the two timing marks.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.
Determination of Solubility
A general procedure for determining the solubility of a solid organic compound in an organic solvent is as follows:
Apparatus:
-
Test tubes or vials
-
Analytical balance
-
Vortex mixer or shaker
-
Temperature-controlled bath
Procedure:
-
Weigh a known amount of the solid solute and place it into a test tube.
-
Add a measured volume of the solvent to the test tube.
-
Vigorously mix the contents using a vortex mixer or shaker until the solid is fully dissolved or no further dissolution is observed.
-
If the solid dissolves completely, add more solute in known increments until saturation is reached (i.e., a small amount of solid remains undissolved).
-
If the solid does not dissolve completely, add more solvent in measured increments until complete dissolution is achieved.
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL) at a specific temperature.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of key solvent properties.
References
A Comparative Guide to the Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 6-Methyl-1,2,3,4-tetrahydronaphthalene, a key structural motif in various pharmacologically active molecules. We will explore a proposed novel synthetic pathway and compare it with established conventional methods. The comparison will focus on key metrics such as reaction yield, purity, and overall efficiency, supported by detailed experimental protocols and quantitative data.
Novel Synthetic Route: Palladium-Catalyzed Intramolecular Heck Cyclization
This modern approach offers a strategic and potentially more versatile synthesis of the tetralin framework, starting from readily available precursors. The key step involves a palladium-catalyzed intramolecular Heck reaction to construct the core bicyclic system.
Logical Workflow for the Proposed Intramolecular Heck Cyclization
Caption: Proposed workflow for the synthesis of this compound via an Intramolecular Heck Reaction.
Experimental Protocol: Intramolecular Heck Cyclization (Representative)
-
Allylation of p-Tolylacetic acid: To a solution of p-tolylacetic acid (1 eq.) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq.) and allyl bromide (1.2 eq.). Stir the mixture at room temperature for 12 hours. After completion, extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain allyl p-tolylacetate.
-
Ortho-Bromination: The resulting ester (1 eq.) is dissolved in a chlorinated solvent like dichloromethane. N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., FeCl3) are added. The reaction is stirred at room temperature until complete conversion. The product, allyl (2-bromo-4-methylphenyl)acetate, is purified by column chromatography.
-
Intramolecular Heck Cyclization: The aryl bromide (1 eq.) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)3, 10 mol%), and a base (e.g., triethylamine, 2 eq.) are added. The mixture is heated to 80-100 °C under an inert atmosphere. Upon completion, the reaction is cooled, filtered, and the solvent is removed. The resulting ketone, 6-Methyl-3,4-dihydronaphthalen-1(2H)-one, is purified by chromatography.
-
Reduction to the Final Product: The intermediate ketone is then reduced to the target alkane using a standard reduction method such as the Wolff-Kishner reduction detailed in the conventional routes section.
Conventional Synthetic Routes
Two established methods for the synthesis of this compound are presented for comparison: catalytic hydrogenation of 2-methylnaphthalene and a two-step synthesis involving the formation and subsequent reduction of 6-methyl-1-tetralone.
Route 1: Catalytic Hydrogenation of 2-Methylnaphthalene
This is a direct approach where the aromatic system of 2-methylnaphthalene is partially reduced.
Caption: Synthetic pathway for the catalytic hydrogenation of 2-Methylnaphthalene.
A series of Ni-based catalysts can be utilized for this transformation. In a representative procedure, a NiO/Al2O3 catalyst (20 wt.% Ni) is prepared and reduced at a specific temperature. The hydrogenation of 2-methylnaphthalene is then carried out in a high-pressure autoclave. Optimal conditions have been reported to be a hydrogen pressure of 4 MPa and a temperature of 340°C for 8 hours.[1] After the reaction, the catalyst is filtered off, and the product is purified by distillation.
Route 2: Synthesis via 6-Methyl-1-tetralone Intermediate
This two-step approach involves the synthesis of a tetralone intermediate followed by its complete reduction to the alkane.
Caption: Multi-step synthesis of this compound via a tetralone intermediate.
-
Friedel-Crafts Acylation of Toluene: Toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 4-(p-tolyl)-4-oxobutanoic acid.
-
Reduction of the Ketone: The keto-acid is then reduced, typically via a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, to afford 4-(p-tolyl)butanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting carboxylic acid is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce intramolecular acylation, forming 6-Methyl-3,4-dihydronaphthalen-1(2H)-one.
-
Wolff-Kishner Reduction of 6-Methyl-1-tetralone: To a solution of 6-methyl-1-tetralone (1 eq.) in a high-boiling solvent like diethylene glycol, hydrazine hydrate (4-5 eq.) and potassium hydroxide (4-5 eq.) are added. The mixture is heated to reflux at around 130-140 °C for 1-2 hours. Then, the temperature is increased to 190-200 °C to distill off water and excess hydrazine, and the reaction is maintained at this temperature for another 3-4 hours. After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent. The organic layer is washed, dried, and concentrated to give the final product, which can be further purified by distillation.
Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, allowing for an objective comparison.
| Parameter | Novel Route: Intramolecular Heck | Route 1: Catalytic Hydrogenation | Route 2: Via Tetralone Intermediate |
| Starting Materials | p-Tolylacetic acid, Allyl bromide, NBS | 2-Methylnaphthalene | Toluene, Succinic anhydride, Hydrazine |
| Number of Steps | 4 | 1 | 4 |
| Overall Yield | Moderate (Estimated) | 59.7%[1] | Moderate to Good (Estimated) |
| Purity of Final Product | High (Chromatography) | Good (Distillation) | Good (Distillation) |
| Key Reagents/Catalysts | Pd(OAc)₂, Phosphine ligand | Ni-NiO/Al₂O₃, H₂ | AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH |
| Reaction Conditions | 80-100 °C, atmospheric pressure | 340 °C, 4 MPa H₂[1] | Reflux, high temperatures for reduction |
| Advantages | High functional group tolerance, potential for stereocontrol | Direct, one-step conversion | Utilizes simple, inexpensive starting materials |
| Disadvantages | Multi-step, requires expensive catalyst | High pressure and temperature, specialized equipment | Multi-step, harsh reagents in reductions |
Conclusion
The choice of synthetic route to this compound depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.
-
The Catalytic Hydrogenation of 2-methylnaphthalene offers the most direct and atom-economical approach, making it suitable for large-scale production where the necessary high-pressure equipment is available.
-
The synthesis via the 6-methyl-1-tetralone intermediate is a classic and reliable method that utilizes readily available and inexpensive starting materials, making it a cost-effective option for laboratory-scale synthesis.
-
The proposed novel route using an Intramolecular Heck Cyclization represents a modern and versatile strategy. While it involves multiple steps and a more expensive catalyst, it offers the potential for greater substrate scope and the introduction of chirality, which is highly valuable in drug discovery and development. Further optimization of this route could lead to a highly efficient and flexible synthesis of not only the target molecule but also a variety of its functionalized derivatives.
References
A Senior Application Scientist's Guide to Assessing the Biological Activity of 6-Methyl-1,2,3,4-tetrahydronaphthalene Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of 6-Methyl-1,2,3,4-tetrahydronaphthalene (6-methyltetralin) derivatives. We will delve into the experimental design, methodologies, and interpretation of results for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Therapeutic Potential of the Tetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry. It is found in the structure of clinically significant drugs, such as the anthracycline antibiotics (e.g., doxorubicin), which are known DNA intercalators used in cancer chemotherapy.[1] The versatility of the tetralin ring system allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anti-HIV effects.[2] This guide will focus specifically on derivatives of 6-methyltetralin, exploring how substitutions on this core structure influence their biological efficacy.
Our exploration will be grounded in a logical progression of assays, starting from broad cytotoxicity screening to more specific mechanistic studies. This approach ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is developed for each derivative.
Section 1: Anticancer Activity Assessment
The initial evaluation of a novel compound for anticancer potential begins with assessing its cytotoxicity against various cancer cell lines. This provides a broad measure of potency and selectivity. A robust screening workflow is essential for generating reliable and comparable data.
General Workflow for In Vitro Cytotoxicity Screening
The process begins with compound preparation and cell line selection, followed by cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). Promising compounds are then subjected to more detailed mechanistic studies.
References
Safety Operating Guide
Proper Disposal of 6-Methyl-1,2,3,4-tetrahydronaphthalene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Methyl-1,2,3,4-tetrahydronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Introduction:
This compound is a combustible liquid that is harmful if swallowed and can cause skin irritation.[1] Proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment. This guide outlines the necessary steps for the safe handling and disposal of this chemical, in accordance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
In the event of a spill, immediately absorb the material with a non-combustible absorbent, such as dry earth, sand, or vermiculite.[5][6] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[4][5] Avoid flushing the chemical into sewers or waterways, as it is toxic to aquatic life with long-lasting effects.[7][8]
Operational Disposal Plan
The disposal of this compound is governed by federal and state hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA).[9] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[9]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix this waste with other non-hazardous materials.
-
Segregate it from incompatible substances such as strong oxidizing agents.[4]
Step 2: Containerization and Labeling
-
Use a designated, leak-proof, and sealable container for collecting the waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][7]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[4]
Step 4: Professional Disposal
-
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4][7]
-
Do not attempt to dispose of this chemical through standard municipal waste or drain systems.[8]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | > 112 °C (> 233.60 °F) | [3] |
| Lower Explosive Limit (LEL) | 0.8 % | [5] |
| Upper Explosive Limit (UEL) | 5 % | [5] |
| Autoignition Temperature | 725°F | [5] |
Note: Data for LEL, UEL, and Autoignition Temperature are for the closely related compound 1,2,3,4-tetrahydronaphthalene and should be used as a conservative estimate.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | 1680-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 6-Methyl-1,2,3,4-tetrahydronaphthalene
This guide provides crucial safety and logistical information for the handling and disposal of 6-Methyl-1,2,3,4-tetrahydronaphthalene, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H14 | [1] |
| Molar Mass | 146.229 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 225.87°C (estimate) | [1] |
| Melting Point | -40°C | [1] |
| Density | 0.9537 g/cm³ | [1] |
Hazard Identification
This compound is a combustible liquid and is harmful if swallowed. It can cause skin and eye irritation.[2] As a substituted tetralin, it shares hazards with similar aromatic hydrocarbons, which may include long-term health effects with prolonged exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure. The following table outlines the recommended PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side protection or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation.[2][3] Contaminated clothing should be removed and washed before reuse. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To minimize the inhalation of vapors, which may cause respiratory tract irritation.[2] For polycyclic aromatic hydrocarbons, respiratory protective equipment is commonly used to reduce exposure.[4] |
Handling and Storage Protocols
Handling:
-
Preparation: Read and understand the Safety Data Sheet (SDS) before handling. Ensure all necessary PPE is available and in good condition.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to keep airborne concentrations low.[2]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[3]
-
Hygiene: Wash hands thoroughly after handling the chemical.[2][3]
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated during cleanup.
Storage:
-
Container: Keep the container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
